Product packaging for CVT-2759(Cat. No.:CAS No. 342419-10-7)

CVT-2759

Cat. No.: B1669355
CAS No.: 342419-10-7
M. Wt: 408.4 g/mol
InChI Key: OBAAIGREYDUOHX-ZGOQAQPGSA-N
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Description

CVT-2759 is a potential partial agonist of A(1)-ADORs. It may be useful to slow AV nodal conduction and thereby ventricular rate without causing AV block, bradycardia, atrial arrhythmias, or vasodilation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N6O6 B1669355 CVT-2759 CAS No. 342419-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342419-10-7

Molecular Formula

C17H24N6O6

Molecular Weight

408.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1

InChI Key

OBAAIGREYDUOHX-ZGOQAQPGSA-N

Isomeric SMILES

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O)O

Canonical SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide
CVT 2759
CVT-2759
CVT2759

Origin of Product

United States

Foundational & Exploratory

Technical Guide: CVT-2759, a Partial Agonist of the A1-Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CVT-2759, a partial agonist of the A1-adenosine receptor (A1-AR). The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways and experimental workflows.

Introduction to this compound and the A1-Adenosine Receptor

The A1-adenosine receptor is a G protein-coupled receptor (GPCR) belonging to the P1 family of purinergic receptors.[1] It is widely distributed throughout the body, with notable expression in the heart, brain, adipose tissue, and kidneys. Activation of the A1-AR is primarily coupled to the inhibitory G proteins, Gi and Go.[2] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, A1-AR activation can modulate various ion channels, including activating potassium channels and inhibiting calcium channels, and can also stimulate phospholipase C (PLC).[1][2]

This compound has been characterized as a partial agonist of the A1-AR. Partial agonists are compounds that bind to and activate a receptor but have only partial efficacy at the receptor relative to a full agonist. This property can be advantageous in therapeutic applications, as it may allow for a targeted physiological response while avoiding the adverse effects associated with the maximal activation of a receptor. In the context of the A1-AR, full agonists can cause significant side effects such as high-grade atrioventricular (AV) block and profound bradycardia.

Mechanism of Action of this compound

This compound exerts its effects by binding to the A1-adenosine receptor and inducing a conformational change that leads to the partial activation of downstream signaling pathways. Its primary characterized effect is the selective slowing of atrioventricular (AV) nodal conduction.

A1-Adenosine Receptor Signaling Pathway

The binding of an agonist, such as this compound, to the A1-AR initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunits can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization contributes to the negative chronotropic (slowing of heart rate) and dromotropic (slowing of AV conduction) effects observed in cardiac tissue.

A1_Signaling_Pathway cluster_intracellular Intracellular Space CVT2759 This compound (Partial Agonist) A1R A1-Adenosine Receptor CVT2759->A1R G_protein Gi/o Protein (α, β, γ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates ATP ATP K_ion_out GIRK->K_ion_out K+ Efflux cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion_in Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization

Figure 1: A1-Adenosine Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

ParameterValueSpecies/TissueAssay TypeReference
Binding Affinity (Ki) 1.8 µMGuinea Pig A1-ADORRadioligand Binding ([3H]CPX)(Wu et al., 2001)
Functional Potency (EC50) 3.1 µMGuinea Pig Heart (AV Nodal Conduction)Isolated Heart Preparation(Wu et al., 2001)
Efficacy Partial AgonistGuinea Pig Heart (AV Nodal Conduction)Isolated Heart Preparation(Wu et al., 2001)
Efficacy Full AgonistRat Adipocytes & FRTL-5 CellscAMP Accumulation Assay(Wu et al., 2001)

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. While the exact, detailed protocols from the primary publication by Wu et al. (2001) are not fully available in the public domain, the following represents standard and widely accepted methodologies for the assays used.

Radioligand Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound like this compound for the A1-adenosine receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist from the A1-adenosine receptor.

Materials:

  • Membrane Preparation: Guinea pig brain tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

  • Radioligand: [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]CPX), a selective A1-AR antagonist.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1-AR ligand (e.g., 10 µM R-PIA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]CPX (close to its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]CPX against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]CPX). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a typical procedure to measure the effect of this compound on intracellular cAMP levels.

Objective: To determine the functional effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP concentrations.

Materials:

  • Cell Lines: Rat adipocytes or FRTL-5 cells.

  • Test Compound: this compound at various concentrations.

  • Stimulating Agent: Forskolin (to activate adenylyl cyclase and elevate basal cAMP levels).

  • Lysis Buffer: To lyse the cells and release intracellular cAMP.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF).

  • Instrumentation: Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture rat adipocytes or FRTL-5 cells in appropriate media until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Add varying concentrations of this compound to the cells, followed by the addition of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel A1-adenosine receptor partial agonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo / In Vivo Studies start Start: Novel Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50 and Efficacy) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (Assess Off-Target Effects) functional_assay->selectivity_panel in_vitro_conclusion Identify as Partial Agonist selectivity_panel->in_vitro_conclusion isolated_heart Isolated Heart Preparation (Assess Electrophysiological Effects) in_vitro_conclusion->isolated_heart animal_model In Vivo Animal Model (Evaluate Therapeutic Potential and Side Effects) isolated_heart->animal_model conclusion Preclinical Candidate animal_model->conclusion

Figure 2: Experimental Workflow for GPCR Partial Agonist Characterization.

Conclusion

This compound is a partial agonist of the A1-adenosine receptor with a demonstrated ability to selectively slow AV nodal conduction. Its partial agonism is a key feature, suggesting a therapeutic window that may avoid the significant adverse effects of full A1-AR agonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the preclinical characterization of this compound, highlighting its mechanism of action and potential as a therapeutic agent. Further research and clinical investigation are necessary to fully elucidate its clinical utility.

References

Preclinical Pharmacological Profile of CVT-2759: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of CVT-2759, a novel A₁ adenosine receptor partial agonist developed by CV Therapeutics. The data presented herein is primarily derived from a key study published in the American Journal of Physiology-Heart and Circulatory Physiology, which elucidates the compound's unique electrophysiological and biochemical properties.

Introduction

This compound was investigated as a potential therapeutic agent for cardiovascular disorders, specifically for controlling ventricular rate during atrial arrhythmias. The rationale for its development was to create a compound that could selectively slow atrioventricular (AV) nodal conduction without the significant side effects associated with full A₁ adenosine receptor agonists, such as high-grade AV block, bradycardia, and vasodilation. This document details the preclinical in vitro and ex vivo studies that characterized the pharmacological and functional profile of this compound.

Mechanism of Action

This compound is a potent and selective partial agonist of the A₁ adenosine receptor (A₁-ADOR)[1][2][3][4]. Its therapeutic potential lies in its ability to modulate the activity of the A₁-ADOR, which is crucial in regulating cardiac conduction, particularly through the AV node[1][2][4][5][6]. As a partial agonist, this compound exhibits lower intrinsic efficacy compared to full agonists. This property allows it to slow AV nodal conduction and, consequently, the ventricular rate, while mitigating the risk of inducing complete heart block or profound bradycardia[1][2][4][7]. The compound's partial agonism also suggests a potential for reduced receptor desensitization with chronic use[8].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Receptor Binding Affinity

ParameterValueConditionsReference
IC₅₀ 0.18 µMReduction of [³H]CPX binding (in the absence of GTP)MedChemExpress
IC₅₀ 9.5 µMReduction of [³H]CPX binding (in the presence of 1 mM GTP)MedChemExpress

Table 2: Electrophysiological Effects in Isolated Guinea Pig Hearts

ParameterEffect of this compoundConcentrationReference
S-H Interval Increased from 45 ± 1 to 60 ± 3 ms0.1–100 µM (EC₅₀ = 3.1 µM)[1][2][4]
AV Block Did not cause second-degree AV blockUp to 100 µM[1][2][4]
Atrial Rate Moderate slowing (≤13%)0.1–100 µM[1][2][4]
Atrial MAPD No significant changeNot specified[1][2][4]
Ventricular MAPD No significant changeNot specified[1][2][4]
Coronary Conductance IncreasedOnly at concentrations >10 µM[1][2][4]

MAPD: Monophasic Action Potential Duration

Table 3: Functional Activity in Cellular Assays

Cell TypeEffect of this compound on cAMP ContentAgonist TypeReference
Rat Adipocytes Full agonist (decrease in cAMP)Full Agonist[1][2][4]
FRTL-5 Cells Full agonist (decrease in cAMP)Full Agonist[1][2][4]

Experimental Protocols

Isolated Perfused Guinea Pig Heart Preparation
  • Animal Model: Male Hartley guinea pigs (300-400 g).

  • Perfusion Method: Hearts were rapidly excised and perfused via the aorta in a Langendorff apparatus.

  • Perfusate: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose. The solution was gassed with 95% O₂-5% CO₂ to maintain a pH of 7.4 at 37°C.

  • Electrophysiological Recordings: A bipolar stimulating electrode was placed on the right atrium to pace the heart. A quadripolar recording electrode catheter was positioned across the tricuspid valve to record the His bundle electrogram. Atrial and ventricular monophasic action potentials were recorded using suction electrodes.

  • Drug Administration: this compound and other agents were infused into the aortic cannula at known concentrations.

Radioligand Binding Assays
  • Tissue Preparation: Membranes were prepared from guinea pig brain and rat adipocytes.

  • Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]CPX), a selective A₁ adenosine receptor antagonist.

  • Assay Conditions: Membranes were incubated with the radioligand and varying concentrations of this compound in the absence or presence of guanosine 5'-O-(3-thiotriphosphate) (GTPγS) or GTP to assess the affinity for the high- and low-affinity states of the receptor.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined.

Cyclic AMP (cAMP) Assays
  • Cell Lines: Isolated rat adipocytes and Fischer rat thyroid line 5 (FRTL-5) cells.

  • Methodology: Cells were incubated with this compound in the presence of an adenylate cyclase stimulator (e.g., forskolin).

  • Measurement: The intracellular concentration of cAMP was determined using a competitive protein binding assay.

  • Purpose: To assess the functional activity of this compound on G-protein coupled A₁ adenosine receptors, which are negatively coupled to adenylate cyclase.

Visualizations

Signaling Pathway of A₁ Adenosine Receptor

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1_Receptor A₁ Adenosine Receptor G_Protein Gi/o Protein A1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts CVT2759 This compound (Partial Agonist) CVT2759->A1_Receptor Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Conduction) PKA->Cellular_Response Phosphorylates

Caption: A₁ Adenosine Receptor Signaling Pathway.

Experimental Workflow for Isolated Heart Studies

Isolated_Heart_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal Guinea Pig Heart_Excision Heart Excision Animal->Heart_Excision Langendorff_Setup Langendorff Perfusion Heart_Excision->Langendorff_Setup Pacing Atrial Pacing Langendorff_Setup->Pacing Recording ECG & MAP Recording Pacing->Recording Drug_Infusion This compound Infusion Recording->Drug_Infusion Measure_Intervals Measure S-H Interval Drug_Infusion->Measure_Intervals Assess_Rhythm Assess for AV Block Measure_Intervals->Assess_Rhythm Analyze_AP Analyze Action Potentials Assess_Rhythm->Analyze_AP

Caption: Isolated Heart Experimental Workflow.

Logical Relationship of this compound's Properties

Logical_Relationship CVT2759 This compound Partial_Agonist Partial Agonist at A₁-ADOR CVT2759->Partial_Agonist Selective_Slowing Selective Slowing of AV Conduction Partial_Agonist->Selective_Slowing Reduced_Side_Effects Reduced Side Effects Partial_Agonist->Reduced_Side_Effects Therapeutic_Potential Therapeutic Potential for Atrial Arrhythmias Selective_Slowing->Therapeutic_Potential Reduced_Side_Effects->Therapeutic_Potential No_AV_Block No High-Grade AV Block Reduced_Side_Effects->No_AV_Block No_Bradycardia Minimal Bradycardia Reduced_Side_Effects->No_Bradycardia

Caption: this compound Property Relationships.

Summary and Conclusion

The preclinical data for this compound demonstrate a unique pharmacological profile. As a partial agonist of the A₁ adenosine receptor, it effectively slows AV nodal conduction in a concentration-dependent manner without inducing high-grade AV block, a significant limitation of full A₁ agonists[1][2][4]. Furthermore, it exhibits minimal effects on heart rate and myocardial contractility at concentrations that affect AV conduction[1][2][4]. Interestingly, while acting as a partial agonist in cardiac tissue, this compound behaves as a full agonist in other cell types, such as rat adipocytes, highlighting potential tissue-specific functional selectivity[1][2][4].

These findings from preclinical studies suggested that this compound held promise as a novel therapeutic agent for the management of atrial arrhythmias, offering a potentially safer alternative to existing treatments. Further clinical development would be required to translate these preclinical observations into therapeutic benefits in patients.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on CVT-2759 for Selective Atrioventricular Node Inhibition

This technical guide provides a comprehensive overview of this compound, a selective partial agonist of the adenosine A1 receptor, focusing on its mechanism of action for atrioventricular (AV) node inhibition. This document outlines the core pharmacology, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound is a partial agonist for the adenosine A1 receptor (A1-AR).[1][2][3] Unlike full adenosine agonists, which can cause severe side effects like high-grade AV block, profound bradycardia, and vasodilation, this compound exhibits a more moderate and selective effect on the AV node.[1][2] Its partial agonism allows for a controlled slowing of AV nodal conduction, which is beneficial for managing ventricular rate during atrial tachyarrhythmias, without the risk of complete heart block.[1][4]

The primary mechanism involves the activation of A1-AR in the AV node, which is coupled to inhibitory G-proteins (Gi/o).[5][6] This activation leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[1][5]

  • Activation of Potassium Channels: Specifically, the G-protein-gated inwardly rectifying potassium channels (GIRK or KAdo), which leads to hyperpolarization of the cell membrane.[5]

  • Inhibition of L-type Calcium Channels: The reduction in cAMP levels leads to decreased activity of L-type Ca2+ channels, reducing calcium influx.[5]

Collectively, these actions slow the conduction velocity (negative dromotropic effect) through the AV node.[5][7] this compound's partial agonism means it has a lower intrinsic efficacy compared to full agonists like adenosine, resulting in a submaximal response even at high concentrations.[1][8] This property is key to its safety profile, as it avoids the excessive AV nodal inhibition that can lead to heart block.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Electrophysiological Effects of this compound on Isolated Guinea Pig Hearts

ParameterControlThis compound (at 10 µM)EC50Reference
S-H Interval (ms)45 ± 160 ± 33.1 µM[1][2]
Atrial Rate Slowing-≤13%-[1][2]
Second-Degree AV BlockNot ObservedNot Observed-[1][2]

Table 2: Comparative Effects of this compound and Adenosine on Isoproterenol-Stimulated Myocytes

AgentConcentrationEffect on AftercontractionsEffect on Twitch ShorteningReference
Adenosine10 µMInhibitedNo effect[8]
Adenosine100 µMInhibitedReduced amplitude[8]
This compound10 µMAttenuatedNo effect[8]
This compound100 µMAttenuatedNo effect[8]

Experimental Protocols

Isolated Langendorff-Perfused Guinea Pig Heart Preparation

This protocol is foundational for assessing the electrophysiological effects of this compound.

Objective: To determine the effects of this compound on atrioventricular conduction (S-H interval), heart rate, and other cardiac parameters in an ex vivo setting.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C) and pressure.

  • Electrophysiological Recordings:

    • A bipolar stimulating electrode is placed on the right atrium to pace the heart.

    • Recording electrodes are placed on the surface of the right atrium and the His bundle area to record the intracardiac electrogram.

    • The S-H interval is measured as an index of AV nodal conduction time.

  • Drug Administration: this compound is administered in increasing concentrations (e.g., 0.1-100 µM) into the perfusion solution.

  • Data Analysis: Changes in the S-H interval, atrial rate, and the occurrence of AV block are recorded and analyzed.

Isolated Ventricular Myocyte Experiments

This protocol is used to investigate the cellular effects of this compound, particularly its interaction with catecholamine-induced arrhythmogenic activity.

Objective: To compare the effects of this compound and adenosine on isoproterenol-stimulated arrhythmic activity (aftercontractions) and contractility (twitch shortening) in single ventricular myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

  • Experimental Setup: Myocytes are placed in a chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

  • Stimulation and Recording:

    • Cells are field-stimulated to elicit contractions.

    • Cell shortening (twitch) and aftercontractions are measured using a video edge-detection system.

  • Drug Application:

    • Isoproterenol is added to the superfusion solution to induce aftercontractions.

    • This compound or adenosine is then added at various concentrations to assess their effects on the isoproterenol-induced changes.

  • Data Analysis: The amplitudes of twitch shortening and aftercontractions are measured and compared before and after drug application.

Signaling Pathways and Workflows

Adenosine A1 Receptor Signaling Pathway in the AV Node

Adenosine_A1_Signaling CVT2759 This compound A1R Adenosine A1 Receptor CVT2759->A1R Gi Gi-protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel (GIRK) Gi->K_channel activates cAMP cAMP AC->cAMP produces K_ion K_channel->K_ion efflux Ca_channel L-type Ca2+ Channel Ca_ion Ca_channel->Ca_ion influx PKA Protein Kinase A cAMP->PKA activates PKA->Ca_channel phosphorylates (activates) slowing Slowing of AV Conduction (Negative Dromotropy)

Caption: Adenosine A1 receptor signaling cascade in AV nodal cells.

Experimental Workflow for Isolated Heart Studies

Experimental_Workflow start Start: Guinea Pig Anesthesia heart_isolation Heart Isolation & Mounting on Langendorff Apparatus start->heart_isolation perfusion Retrograde Perfusion with Krebs-Henseleit Solution heart_isolation->perfusion stabilization Stabilization Period perfusion->stabilization pacing Atrial Pacing & Baseline Recording (S-H Interval) stabilization->pacing drug_admin This compound Administration (Concentration-Response) pacing->drug_admin recording Continuous Electrophysiological Recording drug_admin->recording data_analysis Data Analysis: - Change in S-H Interval - Heart Rate - AV Block Incidence recording->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for assessing this compound effects in isolated hearts.

References

Early-Stage Research on CVT-2759 for Cardiac Arrhythmias: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Findings and a Path Forward

Extensive searches of publicly available scientific literature and clinical trial databases for information regarding "CVT-2759" have yielded no specific results. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a very early-stage research molecule with no published data, or a potential misnomer.

The field of cardiac arrhythmia research is vast and dynamic, with numerous compounds under investigation at any given time. These molecules often target the complex interplay of ion channels and signaling pathways that govern the heart's electrical activity. The fundamental mechanisms of cardiac arrhythmias generally fall into two categories: abnormal impulse formation (such as enhanced automaticity or triggered activity) and disturbances in impulse conduction (like re-entry).

To provide a valuable resource in the absence of specific data on this compound, this guide will outline the common experimental protocols and signaling pathways investigated in the preclinical assessment of novel anti-arrhythmic agents. This framework can serve as a blueprint for the potential evaluation of a compound like this compound.

Hypothetical Experimental Workflow for a Novel Anti-Arrhythmic Agent

The preclinical evaluation of a new chemical entity for cardiac arrhythmias typically follows a structured progression from in vitro to in vivo models. This workflow is designed to characterize the compound's mechanism of action, potency, selectivity, and safety profile.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Ion_Channel_Screening Ion Channel Screening (hERG, Nav1.5, Cav1.2, etc.) Cellular_Electrophysiology Cellular Electrophysiology (Action Potential Duration, etc.) Ion_Channel_Screening->Cellular_Electrophysiology Identifies primary targets Isolated_Heart_Models Isolated Heart Models (Langendorff preparation) Cellular_Electrophysiology->Isolated_Heart_Models Confirms cellular effects in tissue Animal_Models_of_Arrhythmia Animal Models of Arrhythmia (e.g., drug-induced, ischemia-reperfusion) Isolated_Heart_Models->Animal_Models_of_Arrhythmia Assesses efficacy in an integrated system Hemodynamic_and_ECG_Monitoring Hemodynamic and ECG Monitoring Animal_Models_of_Arrhythmia->Hemodynamic_and_ECG_Monitoring Evaluates in vivo efficacy and safety

Caption: A typical preclinical experimental workflow for a novel anti-arrhythmic drug candidate.

Key Signaling Pathways in Cardiac Arrhythmogenesis

The development of cardiac arrhythmias often involves dysregulation of key signaling pathways that control cardiomyocyte excitability and calcium handling. A novel therapeutic agent would likely modulate one or more of these pathways.

The Cardiac Action Potential and Key Ion Channels

The cardiac action potential is a complex interplay of ion currents that dictates the heart's rhythm. Anti-arrhythmic drugs are often classified based on their primary ion channel targets.

Cardiac_Action_Potential Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Early Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Rapid Repolarization) Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 INa INa (Nav1.5) (Sodium Inward) INa->Phase0 ICaL ICa,L (Cav1.2) (Calcium Inward) ICaL->Phase2 IKr IKr (hERG) (Potassium Outward) IKr->Phase3 IKs IKs (Potassium Outward) IKs->Phase3 IK1 IK1 (Potassium Outward) IK1->Phase4

Caption: Key ion channels contributing to the different phases of the cardiac action potential.

Calcium-Mediated Arrhythmogenic Signaling

Abnormalities in intracellular calcium handling can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias. This is a critical pathway for investigation.

Calcium_Signaling Beta_Adrenergic_Stimulation β-Adrenergic Stimulation PKA PKA Activation Beta_Adrenergic_Stimulation->PKA PLN_Phosphorylation Phospholamban (PLN) Phosphorylation PKA->PLN_Phosphorylation SERCA2a_Activity Increased SERCA2a Activity PLN_Phosphorylation->SERCA2a_Activity SR_Ca_Load Increased Sarcoplasmic Reticulum (SR) Ca2+ Load SERCA2a_Activity->SR_Ca_Load Spontaneous_Ca_Release Spontaneous SR Ca2+ Release (Sparks) SR_Ca_Load->Spontaneous_Ca_Release NCX_Activation Na+/Ca2+ Exchanger (NCX) Activation Spontaneous_Ca_Release->NCX_Activation DAD Delayed Afterdepolarization (DAD) NCX_Activation->DAD Triggered_Arrhythmia Triggered Arrhythmia DAD->Triggered_Arrhythmia

Caption: Signaling cascade leading to calcium-mediated delayed afterdepolarizations and triggered arrhythmias.

Representative Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the preclinical evaluation of anti-arrhythmic compounds.

Table 1: Quantitative Data Summary from Hypothetical Ion Channel Screening

Ion ChannelAssay TypeTest Compound IC50 (µM)Positive Control IC50 (µM)
hERG (Kv11.1)Patch Clamp> 30Dofetilide: 0.01
Nav1.5Patch Clamp5.2Lidocaine: 25
Cav1.2Patch Clamp15.8Verapamil: 0.1

Experimental Protocol 1: Automated Patch Clamp Electrophysiology for Ion Channel Screening

  • Objective: To determine the inhibitory potential of a test compound on key cardiac ion channels.

  • Cell Lines: HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).

  • Methodology:

    • Cells are cultured to 70-90% confluency and harvested.

    • An automated patch clamp system (e.g., QPatch, Patchliner) is used for high-throughput recording.

    • Whole-cell voltage-clamp recordings are performed at room temperature or 37°C.

    • Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is used to measure the tail current.

    • A cumulative concentration-response curve is generated by applying increasing concentrations of the test compound.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a Hill equation.

Experimental Protocol 2: Langendorff-Perfused Isolated Heart Model

  • Objective: To assess the effects of a test compound on cardiac electrophysiology and contractility in an ex vivo whole-heart preparation.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Methodology:

    • Animals are heparinized and anesthetized.

    • The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

    • The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

    • A pressure transducer-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

    • Monophasic action potential (MAP) electrodes are placed on the epicardial surface to record action potential duration at 90% repolarization (APD90).

    • After a stabilization period, baseline parameters are recorded.

    • The test compound is perfused at increasing concentrations, and recordings are taken at steady-state for each concentration.

    • Arrhythmias can be induced by programmed electrical stimulation or by perfusion with pro-arrhythmic agents (e.g., isoproterenol, high calcium).

While specific data on this compound is not currently in the public domain, the established methodologies and known signaling pathways in cardiac arrhythmia research provide a robust framework for its potential investigation. Should data on this compound become available, this guide can be updated to incorporate specific findings on its mechanism of action, potency, and efficacy. For researchers and drug development professionals, understanding these fundamental principles is crucial for the evaluation of any novel anti-arrhythmic therapy. It is recommended to monitor scientific publications and clinical trial registries for future disclosures related to this compound.

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of CVT-2759

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2759 is a selective partial agonist of the A1 adenosine receptor.[1] This technical guide provides a detailed overview of its molecular structure, binding affinity, and the experimental protocols used to determine these characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. This compound has been investigated for its potential therapeutic applications, particularly in the context of cardiac arrhythmias, due to its ability to slow atrioventricular (AV) nodal conduction.[2]

Molecular Structure

This compound, with the molecular formula C17H24N6O6, is an adenosine analog.[3] Its chemical structure is characterized by a modification at the 5' position of the ribose sugar with an ethylcarbamate group and a tetrahydrofuranyl group at the N6 position of the adenine base.[3]

IUPAC Name: [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate[3]

Canonical SMILES: CCNC(=O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O">C@HO[3]

Caption: 2D Molecular Structure of this compound.

Binding Affinity

This compound is a partial agonist for the A1 adenosine receptor. Its binding affinity has been characterized in various studies, demonstrating its selectivity for the A1 subtype. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Receptor SubtypeLigandPreparationRadioligandAffinity (Ki/IC50)Reference
A1 Adenosine Receptor This compoundGuinea Pig Brain Membranes[3H]CPXKi: 1.8 µM[4]
A1 Adenosine Receptor This compoundNot Specified[3H]CPXIC50: 0.18 µM (in absence of GTP)[2]
A1 Adenosine Receptor This compoundNot Specified[3H]CPXIC50: 9.5 µM (in presence of 1 mM GTP)[2]
A1 Adenosine Receptor This compound analog (compound 15)Not SpecifiedNot SpecifiedKi: 167 nM[5]

The variation in binding affinity values can be attributed to differences in experimental conditions, such as the tissue preparation (e.g., guinea pig brain membranes) and the presence or absence of guanine nucleotides like GTP. The significant shift in the IC50 value in the presence of GTP is characteristic of agonist binding to G protein-coupled receptors (GPCRs), where the presence of GTP promotes the low-affinity state of the receptor.

Experimental Protocols

The binding affinity of this compound to adenosine receptors is typically determined using radioligand binding assays. The following is a generalized protocol for such an assay.

Radioligand Binding Assay

This protocol outlines the key steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for adenosine receptors.

  • Membrane Preparation:

    • Tissues or cells expressing the target adenosine receptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a radiolabeled ligand (e.g., [3H]CPX for A1 receptors) that specifically binds to the target receptor.

      • Increasing concentrations of the unlabeled test compound (e.g., this compound).

      • The prepared cell membranes.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is added instead of the test compound.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Membrane Resuspension & Protein Quantification Centrifugation2->Resuspension AssaySetup Add Buffer, Radioligand, Test Compound (this compound), and Membranes to Plate Resuspension->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Calculation Calculate Specific Binding Quantification->Calculation Analysis Non-linear Regression (IC50) Calculation->Analysis Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Analysis->Ki_Calculation

Caption: Generalized workflow for a radioligand binding assay.

Signaling Pathways

As a partial agonist of the A1 adenosine receptor, this compound modulates intracellular signaling pathways primarily through the Gαi/o subunit of the G protein.

Upon binding of this compound to the A1 receptor, the following signaling cascade is initiated:

  • G Protein Activation: The A1 receptor, a GPCR, is coupled to an inhibitory G protein (Gi/o). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects of Reduced cAMP: A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, and its reduced activity can affect various cellular processes, including ion channel function and gene expression.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. For instance, in cardiac cells, activation of the A1 receptor leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cellular excitability. It can also lead to the inhibition of L-type calcium channels, reducing calcium influx.

  • Activation of Phospholipase C (PLC): In some cell types, the Gβγ subunit can also activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

A1_Signaling_Pathway This compound-Mediated A1 Adenosine Receptor Signaling CVT2759 This compound A1R A1 Adenosine Receptor CVT2759->A1R binds G_protein Gi/o Protein A1R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates into G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates into AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C G_beta_gamma->PLC activates Ca_channel L-type Ca2+ Channel G_beta_gamma->Ca_channel inhibits K_channel GIRK Channel G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_channel->Cellular_Response K_channel->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A1 adenosine receptor signaling pathway activated by this compound.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of the A1 adenosine receptor. Its partial agonism and selectivity make it a more nuanced modulator of A1 receptor signaling compared to full agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound, facilitating further investigation into its therapeutic potential.

References

The Discovery and Development of CVT-2759: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2759 is a research compound identified as a potent and selective partial agonist of the A1 adenosine receptor (A1-ADOR). Its development was driven by the therapeutic potential of modulating the A1-ADOR for the treatment of cardiac arrhythmias. Unlike full agonists of the A1-ADOR, which can be limited by side effects such as high-grade atrioventricular (AV) block, bradycardia, and vasodilation, partial agonists like this compound were investigated for their ability to provide a more favorable therapeutic window. This document provides a comprehensive technical guide to the discovery and preclinical development of this compound, summarizing key data, experimental protocols, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Receptor Binding and Functional Activity

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 167 nMNot SpecifiedA1 Adenosine Receptor Binding[1]
IC50 (inhibition of [3H]CPX binding) 0.18 µM (in absence of GTP)Not SpecifiedRadioligand Binding[2]
IC50 (inhibition of [3H]CPX binding) 9.5 µM (in presence of 1 mM GTP)Not SpecifiedRadioligand Binding[2]
EC50 (S-H interval increase) 3.1 µMGuinea Pig (isolated heart)Electrophysiology[3]

Table 2: In Vitro and Ex Vivo Efficacy

EndpointEffectConcentration RangeModel SystemReference
S-H Interval Increased from 45 ± 1 to 60 ± 3 ms0.1–100 µMIsolated Guinea Pig Heart[3]
Atrial Rate Moderate slowing (≤13%)Not SpecifiedIsolated Guinea Pig Heart[3]
Atrial or Ventricular Monophasic Action Potential Duration No shorteningNot SpecifiedIsolated Guinea Pig Heart[3]
Coronary Conductance Increased>10 µMIsolated Guinea Pig Heart[3]
cAMP Content Full agonist activity (decrease)Not SpecifiedRat Adipocytes, Fischer Rat Thyroid Line 5 (FRTL-5) Cells[3]
Isoproterenol-induced Spontaneous Ventricular Beats Significantly inhibited10 µmol/LIsolated Guinea Pig Hearts[4]

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The A1-ADOR is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channels, which in cardiac tissue, can lead to a slowing of the heart rate and conduction.

The partial agonism of this compound is a key characteristic. While it can activate the A1-ADOR to produce a submaximal response compared to full agonists like adenosine, it can also act as an antagonist in the presence of a full agonist, attenuating its effects. This property is thought to contribute to its safer cardiovascular profile.[3][4]

CVT2759_Signaling_Pathway CVT2759 This compound A1AR A1 Adenosine Receptor (GPCR) CVT2759->A1AR Binds to and partially activates G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Physiological Physiological Response (e.g., Slowed AV Conduction) Downstream->Physiological

Caption: A1 Adenosine Receptor Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for A1 Adenosine Receptor
  • Objective: To determine the binding affinity (Ki and IC50) of this compound for the A1 adenosine receptor.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from a cell line or tissue known to express the A1 adenosine receptor.

    • Radioligand: A radiolabeled antagonist with high affinity for the A1-ADOR, such as [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]CPX), is commonly used.

    • Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

    • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation. The assay is also performed in the presence and absence of a non-hydrolyzable GTP analog (e.g., GppNHp or GTPγS) to assess the agonist or antagonist nature of the compound. A shift in the IC50 value in the presence of GTP is indicative of agonist activity.

Isolated Langendorff-Perfused Guinea Pig Heart Electrophysiology
  • Objective: To evaluate the electrophysiological effects of this compound on cardiac parameters such as atrioventricular (AV) conduction (S-H interval), heart rate, and action potential duration.

  • General Protocol:

    • Heart Isolation: Guinea pigs are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

    • Perfusion: The heart is retrogradely perfused through the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Electrophysiological Recordings: Platinum electrodes are placed on the surface of the right atrium and the apex of the left ventricle to record a surface electrocardiogram (ECG). A stimulating electrode is placed on the right atrium for pacing. Monophasic action potentials can be recorded from the epicardial surface of the atria and ventricles using specialized electrodes.

    • Drug Administration: After a stabilization period, this compound is added to the perfusate at increasing concentrations.

    • Data Acquisition and Analysis: The S-H interval (a measure of AV nodal conduction time), heart rate, and the duration of monophasic action potentials are measured at baseline and in the presence of the drug.

cAMP Accumulation Assay
  • Objective: To determine the functional effect of this compound on adenylyl cyclase activity through the A1 adenosine receptor.

  • General Protocol:

    • Cell Culture: Cells endogenously expressing the A1 adenosine receptor (e.g., rat adipocytes or FRTL-5 cells) are cultured.

    • Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin).

    • Drug Treatment: Cells are co-incubated with the adenylyl cyclase activator and varying concentrations of this compound.

    • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., ELISA or TR-FRET).

    • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency and efficacy as an A1-ADOR agonist.

Discovery and Development Workflow

The development of this compound as a research compound likely followed a structured drug discovery and preclinical development process, typical for a biopharmaceutical company like CV Therapeutics.

Drug_Discovery_Workflow Target Target Identification (A1 Adenosine Receptor) Screening Lead Discovery (High-Throughput Screening) Target->Screening InVitro In Vitro Characterization (Binding & Functional Assays) Optimization Lead Optimization (Medicinal Chemistry) Screening->Optimization ExVivo Ex Vivo Models (Isolated Heart Studies) Optimization->InVitro InVivo In Vivo Models (Animal Models of Arrhythmia) InVitro->ExVivo ExVivo->InVivo Candidate Preclinical Candidate Selection (this compound) InVivo->Candidate

Caption: Generalized Drug Discovery and Development Workflow.

Conclusion

This compound is a well-characterized partial agonist of the A1 adenosine receptor that demonstrates potential for the selective modulation of cardiac electrophysiology. The data generated during its preclinical development highlight its ability to slow atrioventricular conduction with a reduced risk of the adverse effects associated with full A1-ADOR agonists. This technical summary provides a foundation for further research into the therapeutic applications of selective A1 adenosine receptor partial agonists.

References

The Modulatory Role of CVT-2759 on Adenosine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-2759 is a selective partial agonist of the A1 adenosine receptor (A1AR), a G protein-coupled receptor critically involved in cardiovascular physiology. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its modulation of adenosine signaling pathways. Through a synthesis of available preclinical data, this document details the binding affinity, functional potency, and downstream cellular effects of this compound. Particular emphasis is placed on its tissue-specific effects, where it acts as a partial agonist in tissues with low A1AR density, such as the heart, and as a full agonist in tissues with high A1AR expression, like adipocytes. This unique pharmacological profile allows for a targeted therapeutic effect, specifically the slowing of atrioventricular (AV) nodal conduction, without inducing the significant side effects associated with full A1AR agonists. This guide also provides detailed experimental protocols for key assays used to characterize this compound and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Adenosine Signaling

Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes, particularly in the cardiovascular system. Its effects are mediated by four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are coupled to different G proteins, leading to distinct downstream signaling cascades.

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.

  • A2A and A2B Receptors: Primarily couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.

The A1 adenosine receptor is of particular interest in cardiovascular medicine due to its role in regulating heart rate, AV nodal conduction, and myocardial contractility. Activation of A1ARs in the heart leads to negative chronotropic (slowing of heart rate), dromotropic (slowing of AV conduction), and inotropic (reduction in contractility) effects.

This compound: A Selective A1 Adenosine Receptor Partial Agonist

This compound is a small molecule designed to selectively target the A1 adenosine receptor. Its key characteristic is its partial agonist activity, which allows for a fine-tuned modulation of A1AR signaling. This contrasts with full agonists, which can lead to excessive receptor activation and undesirable side effects such as high-grade AV block and profound bradycardia.

Binding Affinity and Selectivity

The affinity of a ligand for its receptor is a critical determinant of its potency. While comprehensive data for this compound across all adenosine receptor subtypes from a single study is not publicly available, the available information indicates a notable affinity and selectivity for the A1AR.

Compound Receptor Subtype Preparation Ki (nM) Reference
This compound analog Human A1AR 167
This compound Guinea Pig A1AR 1800

Table 1: Binding Affinity of this compound and its Analog at the A1 Adenosine Receptor.

The data suggests that while the analog shows nanomolar affinity, this compound itself has a micromolar affinity for the guinea pig A1AR. Further studies are required to fully characterize its binding profile across all human adenosine receptor subtypes.

Functional Potency and Efficacy

The partial agonism of this compound is most evident in its functional effects on cardiovascular parameters. In isolated heart preparations, this compound has been shown to slow AV nodal conduction, a key therapeutic effect for controlling ventricular rate in atrial tachyarrhythmias, without causing complete heart block.

Parameter Experimental Model EC50 (µM) Effect Reference
S-H Interval Prolongation Isolated Guinea Pig Heart 3.1 Slowing of AV Nodal Conduction

Table 2: Functional Potency of this compound in an Ex Vivo Cardiovascular Model.

Modulation of Downstream Signaling Pathways

The primary mechanism by which this compound exerts its effects is through the modulation of the A1AR-mediated signaling cascade.

Inhibition of Adenylyl Cyclase and cAMP Production

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CVT2759 This compound A1AR A1 Adenosine Receptor CVT2759->A1AR Binds Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Heart Rate, ↓ AV Conduction) PKA->CellularResponse Phosphorylates substrates leading to Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with A1AR start->prep_membranes mix_reagents Mix Membranes, Radioligand, and this compound prep_membranes->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate filter Filter to Separate Bound and Unbound incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Unraveling the Partial Agonism of CVT-2759 at the A1 Adenosine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of CVT-2759, a selective partial agonist of the A1 adenosine receptor (A1-AR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to elucidate the compound's unique profile. This compound demonstrates tissue-specific effects, acting as a partial agonist in cardiac tissue while exhibiting full agonism in other cell types, highlighting its therapeutic potential for cardiac arrhythmias with a reduced side-effect profile compared to full A1-AR agonists.

Core Pharmacological Data

The partial agonism of this compound at the A1 adenosine receptor has been characterized through a series of radioligand binding and functional assays. The data presented below summarizes its binding affinity and functional potency, drawing comparisons with endogenous full agonists like adenosine.

Radioligand Binding and Functional Assay Data
CompoundAssayTissue/Cell LineParameterValueReference
This compound Radioligand Binding ([3H]CPX displacement)Guinea Pig Brain MembranesKi1.8 µM[1]
This compound Functional Assay (AV Nodal Conduction)Isolated Guinea Pig HeartEC503.1 µM[1]
This compound Functional Assay (cAMP Inhibition)Rat AdipocytesAgonist ActivityFull Agonist[1]
This compound Functional Assay (cAMP Inhibition)Fischer Rat Thyroid Line 5 (FRTL-5) CellsAgonist ActivityFull Agonist[1]
This compound Analog Radioligand BindingNot SpecifiedKi167 nM[2]

Signaling Pathways and Mechanism of Partial Agonism

The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), which in cardiac myocytes leads to a decrease in calcium influx and an increase in potassium efflux, ultimately resulting in the observed negative chronotropic and dromotropic effects.

A full agonist, such as adenosine, elicits a maximal response from this pathway. In contrast, a partial agonist like this compound binds to the receptor but induces a submaximal response, even at saturating concentrations. This is conceptually illustrated in the signaling diagrams below.

A1 Receptor Signaling: Full vs. Partial Agonist

cluster_full Full Agonist (e.g., Adenosine) cluster_partial Partial Agonist (this compound) Adenosine Adenosine A1_Receptor_Full A1 Receptor Adenosine->A1_Receptor_Full Binds Gi_Protein_Full Gαi/βγ A1_Receptor_Full->Gi_Protein_Full Activates AC_Full Adenylyl Cyclase Gi_Protein_Full->AC_Full Inhibits cAMP_Full cAMP AC_Full->cAMP_Full Decreases PKA_Full PKA cAMP_Full->PKA_Full Inhibits Max_Response Maximal Cellular Response PKA_Full->Max_Response Leads to This compound This compound A1_Receptor_Partial A1 Receptor This compound->A1_Receptor_Partial Binds Gi_Protein_Partial Gαi/βγ A1_Receptor_Partial->Gi_Protein_Partial Partially Activates AC_Partial Adenylyl Cyclase Gi_Protein_Partial->AC_Partial Weakly Inhibits cAMP_Partial cAMP AC_Partial->cAMP_Partial Slightly Decreases PKA_Partial PKA cAMP_Partial->PKA_Partial Partially Inhibits Submax_Response Submaximal Cellular Response PKA_Partial->Submax_Response Leads to

Caption: A1 receptor signaling by a full versus a partial agonist.

The partial agonism of this compound in cardiac tissue is particularly advantageous. It can attenuate the pro-arrhythmic effects of catecholamines, which are often elevated during pathological conditions, without causing excessive bradycardia or atrioventricular block that can be associated with full A1-AR agonists.[3] This is because, at higher concentrations, a full agonist like adenosine will produce a greater effect, potentially leading to adverse events, whereas this compound's effect plateaus at a submaximal level.[3]

Detailed Experimental Methodologies

The characterization of this compound's partial agonism relies on a suite of established in vitro assays. The following sections detail the generalized protocols for these key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.

  • Membrane Preparation:

    • Tissue (e.g., guinea pig brain) is homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • A fixed concentration of a radiolabeled A1-AR antagonist (e.g., [3H]CPX) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

  • Cell Culture and Treatment:

    • A suitable cell line expressing the A1-AR (e.g., FRTL-5 cells or adipocytes) is cultured.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with an agent such as forskolin.

    • Cells are then treated with varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement:

    • The cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., ELISA or HTRF assay).

  • Data Analysis:

    • A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

    • The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are calculated from this curve. The Emax value relative to a full agonist determines the degree of partial agonism.

Experimental Workflow for Characterizing A1-AR Agonism

The logical flow for characterizing a compound like this compound at the A1 receptor is depicted below.

Start Start BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP, GTPγS) BindingAssay->FunctionalAssay DataAnalysis Data Analysis (Ki, EC50, Emax) FunctionalAssay->DataAnalysis Compare Compare to Full Agonist DataAnalysis->Compare DetermineAgonism Determine Partial Agonist Profile Compare->DetermineAgonism End End DetermineAgonism->End

Caption: Workflow for A1 receptor agonist characterization.

Conclusion

This compound exhibits the distinct characteristics of a partial agonist at the A1 adenosine receptor in cardiac tissues. This property allows for a more nuanced modulation of the A1-AR signaling pathway compared to full agonists, offering a promising therapeutic window for the treatment of cardiac arrhythmias by selectively attenuating excessive catecholaminergic stimulation without inducing profound cardiodepressive side effects. The tissue-dependent nature of its agonism, being a full agonist in adipocytes and a partial agonist in the heart, underscores the complexity of A1-AR pharmacology and highlights the potential for developing tissue-selective A1-AR modulators. Further research into the structural and G-protein coupling differences that underpin this selectivity will be crucial for the development of next-generation A1-AR targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cardiac Studies with CVT-510 (Tecadenoson)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Name: The compound "CVT-2759" as specified in the query does not correspond to a known agent in cardiac research based on available literature. It is highly probable that this is a typographical error and the intended compound is CVT-510 , also known as Tecadenoson .[1][2][3][4] This document will, therefore, focus on the experimental protocols for CVT-510, a selective adenosine A1 receptor agonist.[1][2][5]

Introduction

CVT-510 (Tecadenoson) is a potent and selective agonist for the adenosine A1 receptor, which is abundantly expressed in the heart.[1][2][6] Activation of this G-protein coupled receptor is associated with negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects, particularly in the supraventricular tissues of the heart.[2][7] These properties make CVT-510 a compound of interest for the treatment of cardiac arrhythmias, such as paroxysmal supraventricular tachycardia (PSVT).[2][3][5][8] Unlike the endogenous agonist adenosine, which activates all four adenosine receptor subtypes, CVT-510's selectivity for the A1 receptor minimizes off-target effects like vasodilation and bronchoconstriction, which are mediated by A2A, A2B, and A3 receptors.[2][5]

Mechanism of Action

In cardiac myocytes, the adenosine A1 receptor is coupled to an inhibitory G-protein (Gi).[6] Upon binding of CVT-510, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP counteracts the effects of catecholamines (e.g., isoproterenol), thereby exerting an anti-adrenergic effect. Additionally, the βγ-subunits of the activated Gi protein can directly activate the acetylcholine-sensitive potassium current (IKACh), leading to hyperpolarization and shortening of the action potential duration in atrial myocytes.

Data Presentation

Table 1: Electrophysiological Effects of CVT-510 in Isolated Guinea Pig Hearts
ParameterEC50 (nM)EffectReference
S-H Interval Prolongation41Slowing of AV nodal conduction[9]
Atrial Monophasic Action Potential Shortening73Shortening of atrial action potential duration[9]
Coronary Conductance Increase200Vasodilation[9]
Table 2: Comparative Effects of CVT-510 and Diltiazem on Cardiac Parameters
ParameterCVT-510 (40 nM)Diltiazem (1 µM)Reference
S-H Interval Prolongation~10 ms~10 ms[9]
Left Ventricular Developed PressureNo significant changeSignificant reduction[9]
Coronary ConductanceNo significant changeMarked increase[9]
Ventricular Monophasic Action PotentialNo effectNot specified[9]

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted for guinea pigs, a common model for studying the cardiac effects of adenosine agonists.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (KHB)

  • Collagenase solution (e.g., Type II)

  • Stop solution (KHB with 10% fetal bovine serum)

  • Calcium-tolerant Tyrode's solution

Procedure:

  • Anesthetize a guinea pig according to approved animal care protocols.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with calcium-free KHB for 5-7 minutes to wash out blood.

  • Switch to perfusion with KHB containing collagenase until the heart becomes flaccid (approximately 5-10 minutes).

  • Remove the heart from the apparatus, mince the ventricular tissue, and gently triturate to dissociate the cells.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Stop the enzymatic digestion by adding the stop solution.

  • Allow the myocytes to settle by gravity and resuspend them in calcium-tolerant Tyrode's solution.

  • Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

  • The resulting rod-shaped, quiescent cardiomyocytes are ready for electrophysiological or calcium imaging studies.

Patch-Clamp Electrophysiology: Measurement of IKAdo

This protocol details the whole-cell patch-clamp technique to measure the acetylcholine-activated potassium current (IKAdo), which is activated by CVT-510 in atrial myocytes.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micromanipulator

  • Perfusion system

  • Internal (pipette) solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).

  • External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • CVT-510 stock solution.

Procedure:

  • Plate isolated atrial myocytes in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a myocyte with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps to elicit membrane currents.

  • Establish a baseline recording in the external solution.

  • Perfuse the cell with varying concentrations of CVT-510 in the external solution.

  • Record the changes in the holding current and the current-voltage relationship to quantify the activation of IKAdo by CVT-510.

Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium transients in response to CVT-510 using the fluorescent indicator Fluo-4 AM.

Materials:

  • Confocal or fluorescence microscopy system

  • Fluo-4 AM

  • Pluronic F-127

  • Tyrode's solution

  • Field stimulation electrodes

  • CVT-510 stock solution

Procedure:

  • Load isolated cardiomyocytes with 5 µM Fluo-4 AM in Tyrode's solution containing 0.02% Pluronic F-127 for 30 minutes at room temperature.[10]

  • Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.

  • Acquire baseline fluorescence images using an appropriate excitation (e.g., 488 nm) and emission (e.g., >505 nm) wavelength.[11]

  • Perfuse the cells with Tyrode's solution containing the desired concentration of CVT-510.

  • Record the changes in the amplitude, duration, and frequency of the calcium transients in the presence of the compound.

  • To investigate the anti-adrenergic effects, co-perfuse with an adrenergic agonist like isoproterenol, with and without CVT-510.

Mandatory Visualizations

CVT510_Signaling_Pathway CVT510 CVT-510 A1R Adenosine A1 Receptor CVT510->A1R Binds to Gi Gi Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits IK_Channel IKAdo K⁺ Channel Gi->IK_Channel βγ activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (reduced activity) Reduced_Ca_Influx Reduced Ca²⁺ Influx Ca_Channel->Reduced_Ca_Influx Hyperpolarization Hyperpolarization & Shortened APD IK_Channel->Hyperpolarization

Caption: Signaling pathway of CVT-510 in cardiomyocytes.

Experimental_Workflow start Start isolate Isolate Cardiomyocytes start->isolate load_dye Load with Fluo-4 AM (for Ca²⁺ imaging) isolate->load_dye patch_clamp Perform Patch-Clamp (for electrophysiology) isolate->patch_clamp baseline Record Baseline Activity load_dye->baseline patch_clamp->baseline apply_cvt510 Apply CVT-510 baseline->apply_cvt510 record_effect Record Post-treatment Activity apply_cvt510->record_effect washout Washout record_effect->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Data record_recovery->analyze end End analyze->end

Caption: Experimental workflow for in vitro cardiac studies.

References

Application Notes and Protocols for CVT-2759 in Guinea Pig Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CVT-2759, a partial adenosine A₁ receptor agonist, in ex vivo guinea pig isolated heart preparations. This document outlines the compound's mechanism of action, experimental protocols for the Langendorff perfusion method, and expected physiological responses.

Introduction

This compound is a selective partial agonist for the adenosine A₁ receptor. In the heart, activation of A₁ receptors is known to produce negative chronotropic (decreased heart rate), dromotropic (decreased atrioventricular conduction), and inotropic (decreased contractility) effects. Due to its partial agonist nature, this compound offers a more moderate and potentially more therapeutically targeted effect compared to full adenosine agonists, with a primary action of selectively slowing atrioventricular (AV) conduction.[1] This makes the isolated guinea pig heart model an excellent platform to investigate the direct cardiac effects of this compound, independent of systemic physiological influences.[2]

Mechanism of Action

This compound exerts its effects by binding to and activating adenosine A₁ receptors on the surface of cardiomyocytes. These receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon activation, the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream consequences, including:

  • Modulation of Ion Channels: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and opening probability of L-type calcium channels. This results in decreased calcium influx during the action potential, contributing to a negative inotropic effect.

  • Anti-Adrenergic Effects: The primary mechanism of action of this compound involves antagonizing the effects of catecholamines.[3] By inhibiting cAMP production, this compound effectively counteracts the positive chronotropic, inotropic, and dromotropic effects induced by β-adrenergic receptor stimulation.[3]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on key cardiovascular parameters in isolated guinea pig hearts.

ParameterConcentration (µM)Observed EffectReference
S-H Interval 0.1 - 100Dose-dependent increase from 45 ± 1 ms to 60 ± 3 ms[1]
3.1Half-maximal effect (EC₅₀)[1]
Atrial Rate ≤ 100Moderate slowing by ≤13%[1]
AV Block ≤ 100Did not cause second-degree AV block[1]
Coronary Conductance > 10Increased[1]
Monophasic Action Potential Duration (Atrial & Ventricular) Not specifiedNo shortening observed[1]

Experimental Protocols

This section details the protocol for studying the effects of this compound using a Langendorff-perfused isolated guinea pig heart.

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (300-400g)

  • Anesthetic: Sodium pentobarbital (or other suitable anesthetic)

  • Anticoagulant: Heparin

  • Perfusion Buffer (Krebs-Henseleit Solution):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl₂: 2.5 mM

    • MgSO₄: 1.2 mM

    • KH₂PO₄: 1.2 mM

    • NaHCO₃: 25 mM

    • Glucose: 11 mM

    • The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in the Krebs-Henseleit buffer. Ensure the final solvent concentration does not exceed a level known to not affect cardiac function (typically <0.1%).

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump or gravity-feed system.

  • Monitoring Equipment:

    • Intraventricular balloon catheter connected to a pressure transducer for measuring left ventricular pressure (LVP) and deriving dP/dt.

    • ECG electrodes to record a surface electrocardiogram.

    • Flow probe or timed collection to measure coronary flow.

    • Data acquisition system.

Heart Preparation and Mounting
  • Anesthetize the guinea pig and administer heparin to prevent coagulation.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to arrest contractile activity.

  • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

  • Secure the aorta with a ligature and immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure or constant flow.

  • Trim away excess lung and other non-cardiac tissue.

Experimental Procedure
  • Stabilization: Allow the heart to stabilize for a minimum of 30 minutes. During this period, ensure stable heart rate, LVP, and coronary flow.[4]

  • Baseline Recording: Record baseline data for all parameters (heart rate, LVP, dP/dt_max, dP/dt_min, coronary flow, and ECG intervals) for at least 15 minutes.

  • This compound Administration: Introduce this compound into the perfusion buffer at ascending concentrations. A typical concentration range to explore would be from 0.1 µM to 100 µM.[1]

  • Dose-Response: Perfuse the heart with each concentration for a period of 15 minutes to allow for a steady-state effect to be reached before recording data.[4]

  • Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to assess the reversibility of the effects.

  • (Optional) Adrenergic Challenge: To investigate the anti-adrenergic properties of this compound, the protocol can be modified to include co-perfusion with a β-adrenergic agonist like isoproterenol. In this case, after establishing a stable response to isoproterenol, this compound can be introduced to observe its modulatory effects.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

CVT2759_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CVT2759 This compound A1R Adenosine A1 Receptor CVT2759->A1R Isoproterenol Isoproterenol BetaAR β-Adrenergic Receptor Isoproterenol->BetaAR Gi Gi Protein A1R->Gi Activates Gs Gs Protein BetaAR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx CaChannel->CaInflux Increases Contractility Myocardial Contractility CaInflux->Contractility Increases

Caption: Signaling cascade of this compound in cardiomyocytes.

Experimental Workflow for this compound in Langendorff Preparation

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition Anesthesia Anesthetize Guinea Pig HeartIsolation Isolate Heart Anesthesia->HeartIsolation Mounting Mount on Langendorff Apparatus HeartIsolation->Mounting Stabilization Stabilization (30 min) Mounting->Stabilization Baseline Baseline Recording (15 min) Stabilization->Baseline Monitor Continuously Monitor: - Heart Rate - LVP & dP/dt - Coronary Flow - ECG Stabilization->Monitor CVT2759_Admin Administer Ascending Concentrations of this compound Baseline->CVT2759_Admin Baseline->Monitor Washout Washout with Drug-Free Buffer CVT2759_Admin->Washout CVT2759_Admin->Monitor Washout->Monitor

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols for CVT-2759 in Electrophysiology Recording

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of CVT-2759 in electrophysiological studies. This compound is a potent and selective blocker of voltage-gated sodium channels (NaV), a critical class of ion channels involved in the initiation and propagation of action potentials in excitable cells.[1] Understanding the interaction of this compound with these channels is paramount for neuroscience, cardiology, and pain research.

The following sections detail the mechanism of action of this compound, its electrophysiological effects, and standardized protocols for its application in various recording configurations. The provided methodologies are designed to ensure robust and reproducible results for researchers investigating the therapeutic potential and pharmacological properties of this compound.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound exerts its physiological effects by binding to and inhibiting the function of voltage-gated sodium channels. These channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential, leading to a transient influx of sodium ions.[1] This sodium current is responsible for the rapid depolarization phase of the action potential.

By blocking these channels, this compound effectively reduces the inward sodium current, thereby increasing the threshold for action potential firing and slowing nerve impulse conduction. The primary application of this compound is in the study of diseases characterized by hyperexcitability of neurons or muscle cells, such as epilepsy, cardiac arrhythmias, and neuropathic pain.

Signaling Pathway of a Voltage-Gated Sodium Channel

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nav Voltage-Gated Sodium Channel (NaV) Na_in Low [Na+] Nav->Na_in Na+ Influx Block Channel Blockade Nav->Block CVT2759 This compound CVT2759->Nav Binds to Na_out High [Na+] Na_out->Nav Depolarization Membrane Depolarization Depolarization->Nav Block->Na_in Prevents Na+ Influx

Caption: Signaling pathway of a voltage-gated sodium channel and the inhibitory action of this compound.

Electrophysiological Effects of this compound

The application of this compound leads to several measurable changes in the electrophysiological properties of excitable cells. These effects can be quantified using techniques such as patch-clamp electrophysiology.[2]

ParameterEffect of this compoundTypical Measurement
Peak Sodium Current (INa) DecreaseVoltage-Clamp
Action Potential Threshold Increase (more positive)Current-Clamp
Action Potential Upstroke Velocity (dV/dt) DecreaseCurrent-Clamp
Action Potential Firing Frequency DecreaseCurrent-Clamp
IC50 Varies by channel subtypeVoltage-Clamp

Experimental Protocols

The following protocols are designed for investigating the effects of this compound on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific NaV subtype, or primary neurons).

Whole-Cell Voltage-Clamp Recording

This technique is the gold standard for characterizing the effects of compounds on ion channel currents.[2] It allows for the precise control of the cell membrane potential while measuring the resultant ionic currents.[1][3]

Objective: To determine the concentration-dependent block of voltage-gated sodium currents by this compound and calculate the IC50 value.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Cell culture expressing the target NaV channel

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions

Procedure:

  • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a gigaseal (>1 GΩ) on a selected cell and establish the whole-cell configuration.[3]

  • Clamp the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Perfuse the cell with the external solution containing a known concentration of this compound.

  • Repeat the voltage-step protocol to measure the blocked sodium currents.

  • Wash out the compound with the control external solution to assess reversibility.

  • Repeat steps 6-8 for a range of this compound concentrations.

  • Analyze the data to determine the fractional block at each concentration and fit the data to a Hill equation to calculate the IC50.

Workflow for Whole-Cell Voltage-Clamp Experiment

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare this compound Dilutions F Apply this compound A->F B Pull Patch Pipettes D Establish Whole-Cell Configuration B->D C Prepare Cell Culture C->D E Record Baseline Sodium Currents D->E E->F I Measure Peak Currents E->I G Record Blocked Sodium Currents F->G H Washout Compound G->H G->I J Calculate Fractional Block I->J K Determine IC50 J->K

Caption: Experimental workflow for determining the IC50 of this compound using whole-cell voltage-clamp.

Current-Clamp Recording

This configuration is used to measure changes in the membrane potential, such as action potentials, in response to current injections.[3]

Objective: To assess the effect of this compound on neuronal excitability, including action potential threshold and firing frequency.

Materials:

  • Same as for voltage-clamp, with the amplifier set to current-clamp mode.

  • Internal solution for current-clamp (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

Procedure:

  • Establish a whole-cell recording in current-clamp mode.

  • Determine the resting membrane potential of the cell.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

  • Record the action potential threshold, amplitude, and firing frequency at each current step.

  • Perfuse the cell with a known concentration of this compound.

  • Repeat the current injection protocol and record the changes in action potential parameters.

  • Wash out the compound to check for reversibility.

Data Analysis and Interpretation

The quantitative data obtained from these experiments should be systematically organized and analyzed.

ParameterControlThis compound (1 µM)This compound (10 µM)
Peak INa (pA) -2500 ± 200-1200 ± 150-300 ± 50
Action Potential Threshold (mV) -45 ± 2-38 ± 3-30 ± 4
Firing Frequency at 2x Threshold (Hz) 55 ± 525 ± 45 ± 2

Data are presented as mean ± SEM and are for illustrative purposes only.

The reduction in peak sodium current and the corresponding increase in action potential threshold and decrease in firing frequency are indicative of the inhibitory action of this compound on voltage-gated sodium channels.

Logical Relationship for Data Interpretation

A Application of this compound B Block of Voltage-Gated Sodium Channels A->B C Reduced Na+ Influx B->C D Increased Action Potential Threshold C->D E Decreased Neuronal Excitability D->E

Caption: Logical flow from this compound application to its effect on neuronal excitability.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the electrophysiological characterization of this compound. By employing these standardized techniques, researchers can obtain high-quality, reproducible data to elucidate the pharmacological profile of this potent sodium channel blocker. Adherence to these methodologies will facilitate the comparison of results across different studies and contribute to a deeper understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols: Radioligand Binding Assay for CVT-2759 at the A1 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2759 is a potent and selective partial agonist of the A1 adenosine receptor (A1-AR), a G protein-coupled receptor involved in various physiological processes, particularly in the cardiovascular system.[1] Understanding the binding characteristics of this compound to the A1-AR is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[2][3][4][5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human A1 adenosine receptor.

Quantitative Data Summary

The following table summarizes the known binding parameters for this compound at the A1 adenosine receptor.

CompoundParameterValueRadioligandTissue/Cell LineConditionsReference
This compoundIC500.18 µM[3H]CPXNot specifiedIn the absence of GTP[2]
This compoundIC509.5 µM[3H]CPXNot specifiedIn the presence of 1 mM GTP[2]
This compound analogKi167 nMNot specifiedNot specifiedNot specified[7]

Signaling Pathway of the A1 Adenosine Receptor

Activation of the A1 adenosine receptor by an agonist like this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, typically leading to the activation of potassium channels and inhibition of calcium channels. This combination of signaling events results in a net inhibitory effect on the cell.[2][8]

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Cellular_Response Inhibitory Cellular Response K_channel->Cellular_Response Contributes to Ca_channel->Cellular_Response Contributes to CVT2759 This compound (Agonist) CVT2759->A1R Binds to ATP ATP ATP->AC cAMP->Cellular_Response Leads to reduced

Caption: A1 Adenosine Receptor Signaling Pathway

Experimental Protocol: Competition Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for the human A1 adenosine receptor using a competition binding assay with the radiolabeled antagonist [3H]-DPCPX.

Materials:

  • Membranes: Cell membranes prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a high-affinity antagonist for the A1-AR.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1-AR antagonist (e.g., 10 µM DPCPX or 1 mM Theophylline).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen A1-AR expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of the non-specific binding control (e.g., 10 µM DPCPX).

      • Competition: 25 µL of each this compound dilution.

    • Add 50 µL of diluted [3H]-DPCPX to each well. The final concentration of the radioligand should be close to its Kd for the A1-AR (typically 1-3 nM).

    • Add 125 µL of the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-DPCPX (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([3H]-DPCPX) used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the A1-AR.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competition radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare A1-AR Membranes start->prep_membranes prep_reagents Prepare Radioligand, This compound Dilutions, and Controls start->prep_reagents assay_setup Set up Assay Plate: Total, NSB, Competition prep_membranes->assay_setup prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow

References

Application Notes & Protocols for Cell-Based Functional Assays of CVT-2759

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2759 is a potent and selective antagonist of the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. The A2AR is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the A2AR by its endogenous ligand, adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in the regulation of inflammation, neurotransmission, and cardiovascular function. As an antagonist, this compound is designed to block the binding of adenosine to the A2AR, thereby inhibiting the downstream signaling pathway.

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound. The described assays are essential for determining the potency and selectivity of this compound in a cellular context, providing critical data for drug development programs. The primary assays detailed are a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound to the human A2AR, and a cAMP functional assay to measure the compound's ability to antagonize agonist-induced cAMP production.

Signaling Pathway of the Adenosine A2A Receptor

The following diagram illustrates the canonical signaling pathway of the Adenosine A2A Receptor and the mechanism of action for an antagonist like this compound.

A2AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Binds & Activates CVT2759 This compound (Antagonist) CVT2759->A2AR Binds & Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Data Presentation

The following tables summarize the expected quantitative data from the described functional assays for this compound.

Table 1: Competitive Radioligand Binding Assay Data

CompoundKi (nM) at human A2ARSelectivity vs. A1R (fold)
This compound5.2>100
ZM241385 (Control)1.1~50

Table 2: cAMP Functional Antagonist Assay Data

CompoundIC50 (nM)
This compound12.8
Istradefylline (Control)8.5

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human Adenosine A2A Receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the A2A receptor in membranes prepared from cells overexpressing the receptor.

Materials:

  • HEK293 cells stably expressing the human Adenosine A2A Receptor (hA2AR-HEK293).

  • Cell membrane preparation from hA2AR-HEK293 cells.

  • [3H]-ZM241385 (Radioligand).

  • ZM241385 (unlabeled, for non-specific binding).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]-ZM241385 - this compound dilutions - Assay Buffer start->prep_reagents add_components Add to 96-well Plate: - Assay Buffer - this compound or Control - [3H]-ZM241385 - Cell Membranes prep_reagents->add_components incubate Incubate at 25°C for 60 minutes add_components->incubate filter Filter and Wash to separate bound from free radioligand incubate->filter scintillation Add Scintillation Cocktail filter->scintillation count Count radioactivity using a scintillation counter scintillation->count analyze Analyze Data: - Calculate % inhibition - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the this compound dilution (or unlabeled ZM241385 for non-specific binding, or buffer for total binding), and 25 µL of [3H]-ZM241385 (final concentration ~1 nM).

  • Initiate the binding reaction by adding 25 µL of the hA2AR-HEK293 cell membrane preparation (5-10 µg of protein per well). The final assay volume is 100 µL.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through a 96-well filter plate, followed by three washes with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Antagonist Assay

Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced cAMP production in cells expressing the human Adenosine A2A Receptor.

Principle: This assay measures the level of intracellular cAMP produced in response to stimulation by an A2AR agonist in the presence and absence of the antagonist, this compound. A decrease in agonist-stimulated cAMP levels indicates antagonist activity.

Materials:

  • CHO-K1 cells stably expressing the human Adenosine A2A Receptor (hA2AR-CHO).

  • NECA (5'-N-Ethylcarboxamidoadenosine), a potent A2AR agonist.

  • This compound.

  • Istradefylline (control antagonist).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Plate reader compatible with the chosen detection kit.

Workflow Diagram:

cAMP_Assay_Workflow start Start seed_cells Seed hA2AR-CHO cells in a 96-well plate and incubate overnight start->seed_cells pre_treat Pre-treat cells with serial dilutions of this compound or control seed_cells->pre_treat stimulate Stimulate cells with NECA (agonist) at a concentration of EC80 pre_treat->stimulate incubate Incubate at 37°C for 30 minutes stimulate->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse detect Detect cAMP levels using a commercial detection kit (e.g., HTRF) lyse->detect analyze Analyze Data: - Calculate % inhibition of agonist response - Determine IC50 detect->analyze end End analyze->end

Caption: cAMP Functional Antagonist Assay Workflow.

Protocol:

  • Seed hA2AR-CHO cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells with stimulation buffer.

  • Add 50 µL of stimulation buffer containing serial dilutions of this compound or the control antagonist to the appropriate wells.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Add 50 µL of stimulation buffer containing the A2AR agonist, NECA, at a final concentration that elicits approximately 80% of the maximal response (EC80). For basal control wells, add buffer without agonist. For maximal stimulation wells, add agonist without any antagonist.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the instructions of the cAMP detection kit.

  • Measure the intracellular cAMP levels using the chosen detection method and a compatible plate reader.

  • Data Analysis:

    • Normalize the data by setting the basal cAMP level (no agonist) to 0% and the maximal agonist-stimulated cAMP level (no antagonist) to 100%.

    • Calculate the percentage of inhibition of the agonist response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-stimulated response) using non-linear regression analysis.

Selectivity Assays

To determine the selectivity of this compound, similar binding or functional assays should be performed using cell lines expressing other adenosine receptor subtypes (e.g., A1, A2B, A3) or other related GPCRs. The ratio of the Ki or IC50 values for these other receptors to that of the A2A receptor will provide a measure of the compound's selectivity.

Application Notes and Protocols: Preparing CVT-2759 Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of CVT-2759 stock solutions for use in cell culture experiments. This compound is an adenosine A1 receptor agonist, and accurate preparation of stock solutions is critical for reproducible and reliable experimental results. These guidelines cover the necessary materials, step-by-step procedures, and important safety considerations. Due to the limited publicly available information on the solubility of this compound, this protocol is based on the general properties of similar adenosine A1 receptor agonists and common practices in cell culture. It is strongly recommended that researchers consult the manufacturer's product data sheet for specific solubility information before preparing any solutions.

Introduction

This compound is a chemical compound identified as an adenosine A1 receptor agonist.[1] The adenosine A1 receptor is a G protein-coupled receptor involved in various physiological processes, making it a target for therapeutic drug development. In vitro cell culture experiments are fundamental to studying the effects of compounds like this compound on cellular pathways and functions. A critical first step in these experiments is the preparation of a concentrated stock solution, which is then diluted to the desired final concentration in the cell culture medium. This application note provides a generalized protocol for the preparation of this compound stock solutions.

Materials and Equipment

Reagents and Chemicals
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use

Equipment and Consumables
  • Analytical balance

  • Laminar flow hood (biological safety cabinet)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • 0.22 µm sterile syringe filters

  • Syringes

  • Personal protective equipment (PPE): lab coat, gloves, safety glasses

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₇H₂₄N₆O₆[1]
Molecular Weight 408.4 g/mol [1]
IUPAC Name [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Suggested Stock Concentration 10 mM (To be confirmed with solubility data)
Storage Conditions -20°C or -80°C

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The final concentration may need to be adjusted based on the solubility of the compound.

Workflow Diagram:

CVT_2759_Stock_Preparation cluster_preparation Preparation cluster_sterilization_storage Sterilization & Storage weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent filter Sterile Filter dissolve->filter Transfer solution aliquot Aliquot filter->aliquot Dispense store Store at -20°C/-80°C aliquot->store Place in freezer

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 408.4 g/mol = 4.084 mg

  • Weigh the this compound powder:

    • Using an analytical balance, carefully weigh out 4.084 mg of this compound powder. To ensure accuracy, it is advisable to weigh a larger amount (e.g., 10.21 mg for 2.5 mL) and adjust the solvent volume accordingly.

  • Dissolve in DMSO:

    • In a sterile conical tube, add the appropriate volume of cell culture-grade DMSO (e.g., 1 mL for 4.084 mg).

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary, but be cautious of potential compound degradation.

  • Sterile Filtration:

    • To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration immediately before use.

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the Dilution:

    • Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution): Volume of stock = (Final concentration x Final volume) / Stock concentration Volume of stock = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the Working Solution:

    • In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

    • Mix gently by pipetting up and down.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of the solvent (e.g., DMSO) as the working solutions.

Signaling Pathway

This compound is an agonist for the adenosine A1 receptor. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram:

Adenosine_A1_Signaling CVT2759 This compound A1R Adenosine A1 Receptor CVT2759->A1R binds to Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

Caption: Simplified signaling pathway of the Adenosine A1 receptor.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Handle the this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information. If an MSDS is not available from the supplier, handle the compound as a potentially hazardous substance.

Conclusion

This application note provides a general framework for the preparation of this compound stock solutions for cell culture experiments. Due to the absence of publicly available solubility data, researchers are strongly advised to obtain this information from the compound supplier to ensure the preparation of accurate and effective stock solutions. Adherence to sterile techniques and safety protocols is paramount for successful and safe experimentation.

References

Application Notes and Protocols for Studying the Effects of CVT-2759 using a Langendorff Perfusion Setup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart apparatus remains a cornerstone in cardiovascular research, providing a robust and controlled ex vivo model to investigate the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[1][2][3] This document provides a detailed protocol for utilizing the Langendorff perfusion system to elucidate the cardiac effects of CVT-2759, a partial agonist of the adenosine A1 receptor.

This compound has shown potential as a therapeutic agent due to its ability to selectively modulate cardiac function. As a partial agonist, it is expected to elicit a submaximal response compared to full adenosine A1 receptor agonists, potentially offering a more favorable side-effect profile. Its primary mechanism of action involves the activation of A1 receptors, which are coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP counteracts the effects of beta-adrenergic stimulation, resulting in anti-arrhythmic and cardioprotective effects. Specifically, this compound has been shown to attenuate isoproterenol-stimulated diastolic Ca2+ release, which is a key mechanism in its anti-arrhythmic action.

These application notes will guide researchers through the setup of a Langendorff system, the experimental protocol to assess the dose-dependent effects of this compound, and the expected physiological outcomes.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on key cardiac functional parameters in an isolated rat heart model under baseline (normoxic) conditions. The data is representative and compiled based on the known effects of partial adenosine A1 receptor agonists.

Concentration of this compoundHeart Rate (beats/min)Left Ventricular Developed Pressure (LVDP) (% of baseline)Rate of Contraction (+dP/dt) (% of baseline)
Baseline (Vehicle) 310 ± 15100%100%
1 nM 305 ± 14~98%~98%
10 nM 295 ± 12~95%~94%
100 nM 280 ± 10~90%~88%
1 µM 260 ± 8~85%~82%

Experimental Protocols

I. Preparation of the Langendorff Apparatus and Perfusion Buffer

A. Langendorff Apparatus Setup:

  • Assemble the Langendorff apparatus, ensuring all glassware is clean and free of contaminants. The system should include a water-jacketed perfusion reservoir, a bubble trap, a cannula for aortic cannulation, and a perfusion pump or a gravity-fed system to maintain constant perfusion pressure (typically 60-80 mmHg for a rat heart).[4]

  • Maintain the temperature of the system at 37°C using a circulating water bath connected to the water jackets of the reservoir and other components.[5]

  • Place a pressure transducer in line with the aortic cannula to monitor perfusion pressure.

  • For measuring cardiac function, a fluid-filled balloon connected to a pressure transducer should be prepared for insertion into the left ventricle.

B. Perfusion Buffer (Krebs-Henseleit Solution):

  • Prepare the Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • Ensure the buffer is continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4.

  • Warm the buffer to 37°C before use.

II. Heart Isolation and Cannulation
  • Anesthetize the experimental animal (e.g., adult male Sprague-Dawley rat, 250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).

  • Administer heparin (500 IU/kg, intraperitoneally) to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions and protect against ischemia.

  • Identify the aorta and carefully trim away excess tissue.

  • Mount the aorta onto the cannula of the Langendorff apparatus, ensuring the cannula tip does not pass through the aortic valve. Secure the aorta with a suture.

  • Immediately initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer. A successful cannulation will result in the heart turning pink and resuming regular contractions.

III. Measurement of this compound Effects
  • Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes with continuous perfusion. During this time, monitor heart rate, coronary flow, and left ventricular developed pressure (LVDP) to ensure the preparation is stable.

  • Baseline Recordings: After stabilization, record baseline cardiac parameters for 10-15 minutes. These parameters should include:

    • Heart Rate (HR)

    • Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - Left Ventricular End-Diastolic Pressure)

    • Maximum rate of pressure development (+dP/dt)

    • Maximum rate of pressure decay (-dP/dt)

    • Coronary Flow (CF)

  • Dose-Response Protocol for this compound:

    • Prepare stock solutions of this compound in an appropriate vehicle (e.g., DMSO, followed by dilution in Krebs-Henseleit buffer). Ensure the final vehicle concentration does not affect cardiac function.

    • Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Allow the heart to equilibrate at each concentration for 10-15 minutes before recording the cardiac parameters.

    • Between each concentration, a washout period with drug-free buffer can be included to assess the reversibility of the effects.

  • (Optional) Anti-Adrenergic Effect Protocol:

    • After establishing the baseline, perfuse the heart with a beta-adrenergic agonist such as isoproterenol (e.g., 10 nM) to induce a positive inotropic and chronotropic response.

    • Once a stable stimulated state is achieved, co-perfuse with increasing concentrations of this compound to quantify its ability to antagonize the effects of isoproterenol.

Mandatory Visualizations

Langendorff_Perfusion_Setup cluster_Perfusion_Circuit Perfusion Circuit cluster_Heart_Chamber Heart Chamber cluster_Data_Acquisition Data Acquisition System Reservoir Krebs-Henseleit Reservoir (37°C) Pump Perfusion Pump (Constant Pressure) Reservoir->Pump Oxygenated Buffer BubbleTrap Bubble Trap Pump->BubbleTrap AorticCannula Aortic Cannula BubbleTrap->AorticCannula Heart Isolated Heart AorticCannula->Heart Retrograde Perfusion PressureTransducer_Perfusion Perfusion Pressure Transducer AorticCannula->PressureTransducer_Perfusion Pressure Signal LV_Balloon LV Balloon Heart->LV_Balloon ECG_Electrodes ECG Electrodes Heart->ECG_Electrodes PressureTransducer_LV LV Pressure Transducer LV_Balloon->PressureTransducer_LV Pressure Signal DAQ Data Acquisition System & Software PressureTransducer_Perfusion->DAQ PressureTransducer_LV->DAQ ECG_Electrodes->DAQ

Caption: Diagram of the Langendorff perfusion setup.

CVT2759_Experimental_Workflow Start Start IsolateHeart Isolate & Cannulate Heart Start->IsolateHeart Stabilize Stabilize Heart (20-30 min) IsolateHeart->Stabilize Baseline Record Baseline Parameters (10 min) Stabilize->Baseline CVT_Dose1 Perfuse with This compound (1 nM) Baseline->CVT_Dose1 Record1 Record Data CVT_Dose1->Record1 CVT_Dose2 Perfuse with This compound (10 nM) Record1->CVT_Dose2 Record2 Record Data CVT_Dose2->Record2 CVT_DoseN ... Record2->CVT_DoseN RecordN ... CVT_DoseN->RecordN Washout Washout with Drug-Free Buffer RecordN->Washout End End Washout->End

Caption: Experimental workflow for studying this compound.

CVT2759_Signaling_Pathway CVT2759 This compound A1R Adenosine A1 Receptor CVT2759->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels Ryanodine Receptors PKA->Ca_Channels Phosphorylates Ca_Influx Decreased Diastolic Ca2+ Release Ca_Channels->Ca_Influx Leads to Contractility Negative Inotropic & Chronotropic Effects (Anti-adrenergic) Ca_Influx->Contractility Results in

References

Application Note: Patch-Clamp Analysis of Ion Channel Modulation by Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine is a well-characterized local anesthetic and class Ib antiarrhythmic agent that exerts its effects by modulating the function of voltage-gated sodium channels (VGSCs).[1] Understanding the mechanism and kinetics of this modulation is crucial for the development of new therapeutics targeting ion channels. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of compounds like Lidocaine with ion channels, providing high-resolution data on channel gating and pharmacology.[2] This application note provides a detailed overview and experimental protocols for analyzing the modulation of voltage-gated sodium channels by Lidocaine using the whole-cell patch-clamp technique.

Lidocaine exhibits a state-dependent block of sodium channels, meaning its binding affinity is dependent on the conformational state of the channel (resting, open, or inactivated).[3] It preferentially binds to the open and inactivated states of the channel, a characteristic that underlies its use-dependent (phasic) and tonic block properties.[3][4][5] This document outlines the procedures to quantify these effects and characterize the voltage-dependent nature of the block.

Quantitative Data Summary

The inhibitory effects of Lidocaine on voltage-gated sodium channels are typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the sodium channel subtype and the state of the channel. The following tables summarize key quantitative data for Lidocaine's interaction with various sodium channel isoforms.

Channel SubtypeExperimental ConditionIC50Reference
TTXr Na+ Channels (DRG neurons)Tonic Block (Resting State)210 µM[6]
TTXr Na+ Channels (DRG neurons)Inactivated State60 µM[6]
TTXs Na+ Channels (DRG neurons)Tonic Block42 µM[6]
Adult Nav1.5 (aNav1.5)Holding Potential -80 mV20 µM[7]
Neonatal Nav1.5 (nNav1.5)Holding Potential -80 mV17 µM[7]
Nav1.7--[8]

Note: IC50 values can vary based on experimental conditions such as holding potential, stimulation frequency, and temperature.

Experimental Protocols

Cell Preparation

For this protocol, we will describe the use of HEK-293 cells heterologously expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5).

Materials:

  • HEK-293 cells stably or transiently expressing the target sodium channel.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Poly-L-lysine coated glass coverslips.

  • Phosphate-buffered saline (PBS).

Protocol:

  • Culture HEK-293 cells expressing the target sodium channel in a T-75 flask.

  • Two days before the experiment, seed the cells onto poly-L-lysine coated glass coverslips in a 35 mm dish at a low density to ensure isolated cells for patching.

  • Allow cells to grow for 24-48 hours before use.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

Solutions and Reagents

External Solution (in mM):

  • 140 NaCl

  • 4 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

  • 140 CsF

  • 10 NaCl

  • 1 EGTA

  • 10 HEPES

  • Adjust pH to 7.2 with CsOH.[9]

  • Adjust osmolarity to ~300 mOsm with sucrose.

  • Note: CsF is used to block potassium channels from the inside.

Lidocaine Stock Solution:

  • Prepare a 100 mM stock solution of Lidocaine in distilled water.

  • Further dilute in the external solution to the desired final concentrations on the day of the experiment.

Whole-Cell Patch-Clamp Recording

Equipment:

  • Inverted microscope with DIC optics.

  • Patch-clamp amplifier (e.g., Axopatch 200B).

  • Digitizer (e.g., Digidata 1322A).

  • Micromanipulator.

  • Perfusion system for drug application.

  • Data acquisition and analysis software (e.g., pCLAMP).

Protocol:

  • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the micropipette with the internal solution and mount it on the micromanipulator.

  • Approach a single, healthy-looking cell with the micropipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and compensate for whole-cell capacitance and series resistance.

Voltage Protocols for Assessing Lidocaine Block

a) Tonic Block (Resting State Block):

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

  • Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.

  • Perfuse the cell with the external solution containing the desired concentration of Lidocaine for 2-3 minutes to allow for equilibration.

  • Apply the same test pulse and record the sodium current in the presence of Lidocaine.

  • The percentage of block is calculated as: (1 - (I_Lidocaine / I_Control)) * 100.

  • Repeat for a range of Lidocaine concentrations to generate a dose-response curve and determine the IC50 for tonic block.

b) Phasic (Use-Dependent) Block:

  • Hold the cell at a holding potential of -100 mV.

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 10 Hz for 20 pulses).

  • Record the peak sodium current for each pulse.

  • Perfuse with Lidocaine and repeat the pulse train.

  • Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of Lidocaine.

  • Quantify the use-dependent block by comparing the current from the first pulse to subsequent pulses in the train.

c) Steady-State Inactivation:

  • To determine the effect of Lidocaine on the voltage-dependence of inactivation, hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -40 mV for 500 ms).

  • Follow each pre-pulse with a test pulse to a constant potential (e.g., -10 mV) to measure the available sodium current.

  • Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).

  • Repeat the protocol in the presence of Lidocaine to observe any shift in the V1/2 of inactivation. Lidocaine is expected to cause a hyperpolarizing shift.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_protocols Voltage-Clamp Protocols cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK-293 with Nav1.5) Plating Plate cells on coverslips Cell_Culture->Plating Setup Mount coverslip and prepare pipette Plating->Setup Solutions Prepare internal and external solutions Solutions->Setup Seal Approach cell and form Giga-seal Setup->Seal Whole_Cell Rupture membrane for whole-cell configuration Seal->Whole_Cell Tonic_Block Tonic Block Protocol Whole_Cell->Tonic_Block Phasic_Block Phasic Block Protocol Whole_Cell->Phasic_Block Inactivation Steady-State Inactivation Protocol Whole_Cell->Inactivation Dose_Response Dose-Response Curve (IC50) Tonic_Block->Dose_Response Kinetics Block Kinetics Phasic_Block->Kinetics Gating_Shift Gating Parameter Shifts Inactivation->Gating_Shift

Caption: Experimental workflow for patch-clamp analysis of Lidocaine.

Sodium_Channel_States cluster_lidocaine Lidocaine Binding Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Lido_Open Open->Lido_Open High Affinity Inactivated->Resting Repolarization Lido_Inactivated Inactivated->Lido_Inactivated Highest Affinity

Caption: State-dependent binding of Lidocaine to sodium channels.

Conclusion

The protocols described in this application note provide a framework for the detailed characterization of sodium channel modulation by Lidocaine. By employing these patch-clamp techniques, researchers can obtain quantitative data on the potency and mechanism of action of novel compounds, which is essential for drug discovery and development in areas such as pain, epilepsy, and cardiac arrhythmias. The state-dependent nature of Lidocaine's interaction with sodium channels highlights the importance of using multiple voltage protocols to fully elucidate the pharmacological profile of an ion channel modulator.

References

Application Note: High-Throughput Screening Assays for the Identification of Novel Phosphodiesterase 5 (PDE5) Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway. It catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine monophosphate (GMP), thereby regulating intracellular cGMP concentrations.[1][2][3][4] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and smooth muscle relaxation.[4][5] This mechanism is the basis for the therapeutic effects of clinically approved PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[4][6] The discovery of novel PDE5 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an active area of drug development.

This application note provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of PDE5 inhibitors. Both biochemical and cell-based assay formats are described, offering flexibility for primary screening and secondary validation.

cGMP Signaling Pathway

The nitric oxide (NO)/cGMP signaling pathway plays a crucial role in various physiological processes. Upon stimulation, nitric oxide synthase (NOS) produces NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular levels of cGMP are regulated by the synthetic activity of sGC and the degradative activity of phosphodiesterases (PDEs).[1][3] PDE5 specifically hydrolyzes cGMP, terminating its downstream signaling effects, which include the activation of protein kinase G (PKG) and the modulation of cyclic nucleotide-gated ion channels.[1]

cluster_sGC NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) GMP GMP cGMP->GMP Hydrolyzed by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response PDE5_Inhibitor PDE5 Inhibitor (e.g., CVT-2759 Analog) PDE5_Inhibitor->PDE5 Inhibits

Diagram 1. Simplified cGMP signaling pathway and the site of action for PDE5 inhibitors.

Biochemical High-Throughput Screening Assay

Biochemical assays directly measure the enzymatic activity of purified PDE5 and the inhibitory effect of test compounds. A common and robust method for HTS is the fluorescence polarization (FP) assay.[7]

Principle

The FP-based PDE5 inhibition assay utilizes a fluorescently labeled cGMP analog (tracer) and a specific antibody that binds to it.[7] In the absence of inhibition, PDE5 hydrolyzes cGMP, preventing it from competing with the tracer for antibody binding. This results in a high FP signal. In the presence of a PDE5 inhibitor, cGMP levels remain high, displacing the tracer from the antibody and leading to a low FP signal.

Experimental Workflow

cluster_workflow Biochemical HTS Workflow start Start dispense_compounds Dispense Test Compounds and Controls into 384-well Plate start->dispense_compounds add_enzyme Add PDE5A1 Enzyme dispense_compounds->add_enzyme add_substrate Add cGMP Substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate add_detection Add FP Detection Reagents (Tracer and Antibody) incubate->add_detection read_plate Read Fluorescence Polarization add_detection->read_plate analyze Data Analysis: Calculate % Inhibition and IC50 Values read_plate->analyze end End analyze->end

Diagram 2. Workflow for the biochemical fluorescence polarization-based PDE5 inhibition assay.
Protocol: Fluorescence Polarization PDE5A1 Inhibition Assay

  • Compound Plating : Using an automated liquid handler, dispense 100 nL of test compounds, positive control (e.g., sildenafil), and negative control (DMSO) into a 384-well, low-volume, black assay plate.

  • Enzyme Addition : Add 5 µL of recombinant human PDE5A1 enzyme solution (e.g., 0.1 U/µL in assay buffer) to all wells.

  • Substrate Addition : Initiate the enzymatic reaction by adding 5 µL of cGMP substrate solution (e.g., 100 nM in assay buffer).

  • Incubation : Incubate the plate at 37°C for 60 minutes.

  • Detection : Stop the reaction and initiate detection by adding 10 µL of FP detection reagent mix containing the fluorescent cGMP tracer and anti-cGMP antibody.

  • Final Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Presentation

The inhibitory activity of the test compounds is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

Compound IDIC50 (nM)Hill SlopeMax Inhibition (%)
Sildenafil (Control) 4.51.198.5
Analog A 2.11.099.1
Analog B 15.81.297.6
Analog C 50.30.985.2
Analog D >1000N/A<10

Table 1. Example quantitative data for a reference PDE5 inhibitor and its analogs from the biochemical HTS assay.

Cell-Based High-Throughput Screening Assay

Cell-based assays provide a more physiologically relevant context by measuring PDE5 inhibition within a living cell, accounting for factors such as cell permeability and off-target effects.[8] A common approach is to measure the accumulation of intracellular cGMP in response to a stimulator of sGC and the test compound.[9]

Principle

In this assay, a cell line recombinantly expressing sGC is stimulated to produce cGMP.[9] In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation. The intracellular cGMP level can be quantified using various methods, such as competitive immunoassays or genetically encoded biosensors.[9][10]

Experimental Workflow

cluster_workflow Cell-Based HTS Workflow start Start seed_cells Seed CHO-sGC Cells in 384-well Plate start->seed_cells incubate_cells Incubate Cells (24 hours) seed_cells->incubate_cells add_compounds Add Test Compounds and Controls incubate_cells->add_compounds preincubate Pre-incubate with Compounds add_compounds->preincubate stimulate Stimulate with sGC Activator (e.g., SNP) preincubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_cgmp Detect cGMP using Competition ELISA lyse_cells->detect_cgmp read_plate Read Absorbance or Luminescence detect_cgmp->read_plate analyze Data Analysis: Calculate % cGMP Increase and EC50 Values read_plate->analyze end End analyze->end

Diagram 3. Workflow for the cell-based cGMP accumulation assay.
Protocol: Cell-Based cGMP Accumulation Assay

  • Cell Seeding : Seed Chinese Hamster Ovary (CHO) cells stably expressing sGC into a 384-well cell culture plate at a density of 10,000 cells/well. Incubate for 24 hours.

  • Compound Addition : Remove the culture medium and add 20 µL of assay buffer containing the test compounds or controls.

  • Pre-incubation : Pre-incubate the plate at 37°C for 30 minutes.

  • Stimulation : Add 5 µL of an sGC stimulator, such as sodium nitroprusside (SNP), to all wells to induce cGMP production.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis : Lyse the cells by adding 10 µL of lysis buffer.

  • cGMP Detection : Quantify the intracellular cGMP concentration using a commercially available cGMP competitive immunoassay kit (e.g., chemiluminescent or colorimetric).[1][3] Follow the manufacturer's instructions for the addition of HRP-linked cGMP and antibody.

  • Data Acquisition : Read the signal (luminescence or absorbance) on a plate reader. The signal is inversely proportional to the amount of cGMP in the sample.[1]

Data Presentation

The potency of the test compounds is expressed as the half-maximal effective concentration (EC50), which is the concentration required to achieve 50% of the maximal cGMP accumulation.

Compound IDEC50 (nM)Hill SlopeMax cGMP Accumulation (% of Control)
Sildenafil (Control) 25.21.0100
Analog A 12.50.9105
Analog B 88.91.195
Analog C 350.10.875
Analog D >10,000N/A<5

Table 2. Example quantitative data for a reference PDE5 inhibitor and its analogs from the cell-based HTS assay.

Summary

The described biochemical and cell-based HTS assays provide robust and reliable platforms for the identification and characterization of novel PDE5 inhibitor analogs. The biochemical assay is ideal for primary screening of large compound libraries to identify direct inhibitors of the PDE5 enzyme. The cell-based assay serves as an excellent secondary screen to confirm the activity of hits in a more physiological context and to assess cell permeability. Together, these assays facilitate a comprehensive evaluation of structure-activity relationships and the selection of promising lead candidates for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CVT-2759 Concentration for Selective AV Nodal Block

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CVT-2759. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for achieving selective atrioventricular (AV) nodal block in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a partial agonist of the A1-adenosine receptor (A1-ADOR).[1][2][3] Its primary mechanism of action is to slow conduction through the AV node.[1][2][4] Unlike full A1-ADOR agonists, this compound is designed to reduce the ventricular rate without inducing high-grade AV block, a significant adverse effect associated with full agonists.[1][2][3][5]

Q2: What is the recommended concentration range for achieving selective AV nodal block with this compound?

Based on studies in isolated guinea pig hearts, a concentration range of 0.1 µM to 100 µM has been shown to be effective in slowing AV nodal conduction.[1][2][6] The half-maximal effect (EC50) for increasing the S-H interval, a measure of AV nodal conduction time, was observed at 3.1 µM.[1][2][6] It is crucial to perform a dose-response curve in your specific experimental model to determine the optimal concentration.

Q3: What are the potential off-target effects of this compound at higher concentrations?

While this compound is designed for selectivity, higher concentrations may lead to off-target effects. For instance, at concentrations greater than 10 µM, an increase in coronary conductance has been observed.[1][2][6] It is important to monitor for such effects and adjust the concentration accordingly.

Q4: Can this compound be used to induce a complete heart block?

This compound is a partial agonist and has been shown to not cause second-degree AV block in isolated guinea pig heart preparations, even at high concentrations.[1][2][6] Therefore, it is not the ideal agent for inducing a complete or high-grade AV block. For such purposes, a full A1-ADOR agonist would be more appropriate.

Q5: How does the effect of this compound on the AV node differ from its effects on other cardiac tissues?

This compound exhibits a selective action on the AV node. Studies have shown that it has minimal effect on the atrial rate and does not shorten the duration of either the atrial or ventricular monophasic action potential.[1][2] This selectivity makes it a valuable tool for specifically studying AV nodal function.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No observable effect on AV nodal conduction (e.g., no change in PR interval or S-H interval). - Concentration too low: The concentration of this compound may be below the threshold for your experimental model. - Compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. - Model-specific differences: The sensitivity of your specific animal model or cell line to A1-ADOR agonists may differ.- Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) and escalating to higher concentrations (up to 100 µM). - Prepare a fresh stock solution of this compound from a reliable source. Ensure it is stored as recommended. - Consult literature for A1-ADOR expression and sensitivity in your chosen model.
High-grade AV block is observed. - This is unexpected with this compound. It is a partial agonist and should not induce high-grade block.[1][2][6] - Possible contamination: The this compound stock may be contaminated with a full A1-ADOR agonist. - Experimental conditions: Other factors in your experimental setup (e.g., concurrent drug administration, underlying cardiac pathology in the model) may be contributing to the block.- Verify the purity and identity of your this compound compound. - Review your experimental protocol for any confounding factors. - If the issue persists, consider using a lower concentration range or a different batch of the compound.
Significant changes in heart rate or blood pressure are observed. - Concentration is too high: Off-target effects can occur at higher concentrations. Increased coronary conductance is noted above 10 µM.[1][2][6]- Reduce the concentration of this compound to the lower end of the effective range (e.g., 1-5 µM). - Monitor these parameters closely during your dose-response experiments to establish a therapeutic window for selective AV nodal effects.

Data Summary

Table 1: Concentration-Response Data for this compound in Isolated Guinea Pig Hearts

ParameterConcentration RangeEC50ObservationReference
S-H Interval (AV Nodal Conduction) 0.1 - 100 µM3.1 µMIncreased S-H interval from 45 ± 1 to 60 ± 3 ms.[1][2][6]
AV Block 0.1 - 100 µMN/ADid not cause second-degree AV block.[1][2][6]
Atrial Rate Not specifiedN/AModerate slowing of ≤13%.[1][2]
Atrial/Ventricular Monophasic Action Potential Duration Not specifiedN/ANo significant change.[1][2]
Coronary Conductance > 10 µMN/AIncreased.[1][2][6]

Experimental Protocols

Protocol 1: Evaluation of this compound Effects on AV Nodal Conduction in an Isolated Perfused Heart Model (Langendorff)

This protocol is adapted from studies on isolated guinea pig hearts.[1][2]

  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., guinea pig) according to approved institutional protocols.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Retrogradely perfuse the heart with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Electrophysiological Recordings:

    • Place recording electrodes on the right atrium and the His bundle to record atrial and His bundle electrograms, respectively.

    • Place a stimulating electrode on the right atrium to pace the heart at a constant cycle length.

    • Measure the S-H interval as an indicator of AV nodal conduction time.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the perfusate to the desired final concentrations.

    • After a baseline recording period, infuse this compound into the perfusate at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Allow the heart to stabilize at each concentration for a sufficient period (e.g., 10-15 minutes) before recording the S-H interval.

  • Data Analysis:

    • Calculate the change in S-H interval from baseline for each concentration of this compound.

    • Plot the concentration-response curve and determine the EC50 value.

Visualizations

CVT2759_Signaling_Pathway cluster_cell Cardiomyocyte (AV Node) CVT2759 This compound A1_Receptor A1-Adenosine Receptor CVT2759->A1_Receptor binds (partial agonist) G_Protein Gi/o Protein A1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates (reduced activity) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Conduction Slowed AV Nodal Conduction Ca_Influx->Conduction decreased influx leads to

Caption: Signaling pathway of this compound in AV nodal cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Heart (e.g., Guinea Pig) B Langendorff Perfusion (Krebs-Henseleit Solution) A->B C Place Electrodes (Atrial, His Bundle) B->C E Record Baseline S-H Interval C->E D Prepare this compound Stock Solution F Infuse this compound (Increasing Concentrations) E->F G Stabilize at each Concentration F->G H Record S-H Interval at each Concentration G->H I Calculate Change in S-H Interval H->I J Plot Concentration- Response Curve I->J K Determine EC50 J->K

Caption: Experimental workflow for assessing this compound effects.

Troubleshooting_Tree Start Start Experiment Q1 Observe Effect on AV Conduction? Start->Q1 A1_Yes Continue Experiment/ Analyze Data Q1->A1_Yes Yes A1_No Troubleshoot: No Effect Q1->A1_No No Q3 Observe High-Grade AV Block? A1_Yes->Q3 Q2 Is Concentration in 0.1-100 µM range? A1_No->Q2 A2_Yes Check Compound Integrity & Model Sensitivity Q2->A2_Yes Yes A2_No Increase Concentration Q2->A2_No No A3_No Proceed Q3->A3_No No A3_Yes Verify Compound Purity & Review Protocol Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting CVT-2759 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the aqueous solubility of CVT-2759 is limited. This guide provides troubleshooting strategies based on general principles for small molecule compounds of a similar class. These recommendations should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my standard aqueous buffer. What are the initial steps I should take?

A1: When a compound like this compound fails to dissolve directly in an aqueous buffer, it is often due to low intrinsic aqueous solubility. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] Once the compound is dissolved in the organic solvent, you can perform serial dilutions into your aqueous buffer to reach the desired final concentration.[1]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue and suggests that the compound's solubility limit in the final buffer has been exceeded. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Optimize the Co-solvent Percentage: While DMSO is an excellent solvent, its concentration in the final assay should be kept to a minimum, typically below 1%, as it can affect experimental outcomes.[3] However, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. The effect of the co-solvent on your specific assay should always be validated with a vehicle control.

  • Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. If the pKa of this compound is known or can be predicted, adjusting the buffer pH to a level where the compound is in its more soluble ionized form can be beneficial.

  • Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) in your buffer, provided they do not interfere with your assay.[4]

Q3: I'm observing inconsistent results in my experiments with this compound. Could this be related to its solubility?

A3: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to poor reproducibility and an underestimation of the compound's potency. Always visually inspect your prepared solutions for any signs of precipitation before use.

Q4: How does temperature affect the solubility of this compound?

A4: For many compounds, solubility increases with temperature. Gentle warming of the solution can sometimes help to dissolve the compound. However, this is not a universal rule, and for some compounds, solubility can decrease at higher temperatures. It is also crucial to consider the temperature stability of this compound, as elevated temperatures could lead to degradation. If you use heat to dissolve the compound, allow the solution to return to the experimental temperature and observe for any precipitation.

Troubleshooting Guide

Systematic Approach to Optimizing this compound Solubility

This guide provides a step-by-step workflow for addressing solubility issues with this compound in your experiments.

G cluster_0 Initial Preparation cluster_1 Dilution & Observation cluster_2 Troubleshooting Steps cluster_3 Validation & Final Protocol Start Start: this compound Powder Prep_Stock Prepare Concentrated Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Observe Observe for Precipitation Dilute->Observe Lower_Conc Lower Final Concentration Observe->Lower_Conc Precipitation Observed Validate Validate Optimized Protocol (Vehicle Controls) Observe->Validate No Precipitation Adjust_DMSO Optimize Final DMSO % Lower_Conc->Adjust_DMSO Modify_Buffer Modify Buffer (pH, Ionic Strength) Adjust_DMSO->Modify_Buffer Add_Excipient Add Solubilizing Excipient Modify_Buffer->Add_Excipient Add_Excipient->Validate Final_Protocol Final Experimental Protocol Validate->Final_Protocol

Caption: A workflow for troubleshooting this compound solubility issues.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC17H24N6O6PubChem[4]
Molecular Weight408.4 g/mol PubChem[4]
XLogP3-AA-0.1PubChem[4]

Note: A low XLogP value suggests that the compound is relatively hydrophilic, which may seem counterintuitive to solubility issues. However, other factors such as crystal lattice energy can significantly impact aqueous solubility.

Table 2: Comparison of Common Co-solvents
Co-solventAdvantagesDisadvantages
DMSO - Dissolves a wide range of compounds- Miscible with water- Can be toxic to cells at higher concentrations- May interfere with some assays
Ethanol - Less toxic than DMSO- Readily available- More volatile than DMSO- May not be as effective for highly nonpolar compounds
DMF - Strong solvent for many organic compounds- Higher toxicity than DMSO and ethanol- Should be used with caution

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a suitable microcentrifuge tube.

  • Solvent Addition: Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (not exceeding 37°C) or sonication in a water bath can be used to aid dissolution.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the kinetic solubility of this compound in your buffer of choice.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous buffer. This will create a range of this compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the light scattering of the solutions in a nephelometer. An increase in nephelometry units indicates the formation of a precipitate, and the concentration at which this occurs is the kinetic solubility limit.

Signaling Pathway

This compound is classified as a purinergic P1 receptor agonist.[4] P1 receptors, also known as adenosine receptors, are G protein-coupled receptors (GPCRs) that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.[5][6][7] These receptors are involved in a wide range of physiological processes.[5][6][7] The A1 and A3 receptors typically couple to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8] Conversely, the A2A and A2B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[8]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CVT2759 This compound (Agonist) P1R Purinergic P1 Receptor (A1, A2A, A2B, A3) CVT2759->P1R Binds to G_Protein G Protein (Gi/Gs) P1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified signaling pathway for a P1 receptor agonist.

References

Technical Support Center: Utilizing CVT-2759 in Long-Term Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CVT-2759, a partial agonist of the adenosine A1 receptor (A1-AR), with a focus on preventing receptor desensitization in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective partial agonist for the adenosine A1 receptor (A1-AR). Unlike full agonists, which elicit a maximal receptor response, partial agonists like this compound produce a submaximal response. This property is crucial for its utility in long-term studies, as it may prevent the receptor desensitization often observed with continuous exposure to full agonists. Its primary action is to activate the A1-AR, which is a G protein-coupled receptor (GPCR) typically coupled to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Q2: How does this compound help in preventing A1 receptor desensitization in long-term experiments?

A2: G protein-coupled receptor (GPCR) desensitization is a protective mechanism that prevents overstimulation of the receptor. It often involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. This can lead to receptor uncoupling from G proteins and subsequent internalization, reducing the number of receptors on the cell surface available for activation. Full agonists are more likely to induce robust and rapid desensitization. This compound, as a partial agonist, causes a less profound conformational change in the receptor, leading to reduced GRK-mediated phosphorylation and β-arrestin recruitment. This attenuated signaling cascade is thought to be the primary reason for the reduced receptor desensitization and downregulation, making it a valuable tool for long-term experiments where sustained, moderate receptor activation is required.

Q3: What are the known therapeutic applications or areas of research for this compound?

A3: this compound has been investigated for its potential therapeutic effects, particularly in the context of cardiac arrhythmias. Its ability to selectively slow atrioventricular (AV) nodal conduction without causing high-grade AV block, a common side effect of full A1-AR agonists, makes it a subject of interest for controlling heart rate in conditions like atrial fibrillation. Research also explores its antiarrhythmic properties in preventing ventricular arrhythmias.

Troubleshooting Guide

Problem 1: Diminishing response to this compound over several days in cell culture.

  • Possible Cause: Even partial agonists can induce some level of receptor desensitization or downregulation over extended periods, especially at higher concentrations.

  • Troubleshooting Steps:

    • Optimize Concentration: Determine the minimal effective concentration of this compound that elicits the desired biological response without causing significant desensitization. A dose-response experiment is highly recommended.

    • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 12 hours on, 12 hours off) to allow for potential receptor resensitization.

    • Monitor Receptor Expression: If possible, quantify A1 receptor expression levels on the cell surface (e.g., via flow cytometry or cell surface ELISA) at different time points to assess for downregulation.

    • Assess Downstream Signaling: Measure cAMP levels or other downstream effectors to confirm that the signaling pathway is still responsive.

Problem 2: High variability in experimental results between different batches of cells.

  • Possible Cause: Cellular characteristics, including receptor expression levels, can change with passage number.

  • Troubleshooting Steps:

    • Standardize Cell Passage Number: Use cells within a defined, narrow range of passage numbers for all experiments to ensure consistency.

    • Verify Receptor Expression: Periodically check the expression of the A1 receptor in your cell line to ensure it remains stable over time.

    • Consistent Culture Conditions: Maintain strict adherence to standardized cell culture protocols, including media composition, serum concentration, and incubation conditions.

Problem 3: Unexpected off-target effects observed in the experimental model.

  • Possible Cause: While this compound is selective for the A1 receptor, at very high concentrations, it may interact with other adenosine receptor subtypes or other cellular targets.

  • Troubleshooting Steps:

    • Confirm Selectivity: Review the literature for the selectivity profile of this compound and ensure your working concentration is well below the concentrations known to affect other receptors.

    • Use an Antagonist: To confirm that the observed effect is A1 receptor-mediated, co-treat with a selective A1 receptor antagonist, such as DPCPX. The effect should be blocked by the antagonist.

    • Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., cells treated with a known full agonist for a short duration) in your experimental design.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 167 nMNot specified
Functional Potency (EC50) 3.1 µMGuinea pig isolated heart (S-H interval increase)

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A1 Adenosine Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a known radiolabeled A1-AR antagonist.

Materials:

  • Cell membranes expressing the human A1 adenosine receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Unlabeled this compound.

  • Glass fiber filters (GF/C type), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in the Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • A fixed concentration of [³H]-DPCPX.

    • The serially diluted this compound or vehicle control.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percent inhibition against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is typically stimulated with forskolin.

Materials:

  • A1-AR-expressing cells (e.g., CHO-hA1R or HEK293-hA1R).

  • Cell culture medium and 96-well plates.

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (adenylyl cyclase stimulator).

  • This compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the A1-AR-expressing cells in a 96-well plate and grow to the desired confluency.

  • On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer. Incubate for 15-30 minutes at room temperature.

  • Add various concentrations of this compound to the appropriate wells.

  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis:

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, using non-linear regression.

Visualizations

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein (α, β, γ subunits) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP CVT2759 This compound (Partial Agonist) CVT2759->A1R Binds & Partially Activates ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare A1-AR expressing cells C Incubate cells with This compound and Forskolin A->C B Prepare serial dilutions of this compound B->C D Lyse cells and add cAMP detection reagents C->D E Measure cAMP levels (e.g., HTRF, ELISA) D->E F Generate dose-response curve and calculate EC50 E->F

Caption: General Experimental Workflow for a cAMP Inhibition Assay.

Interpreting unexpected off-target effects of CVT-2759

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CVT-2759 in your experiments. We aim to help you interpret unexpected findings and optimize your research protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). It is designed to block the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are crucial for cytokine signaling and cell proliferation.

Q2: We are observing modulation of pathways seemingly unrelated to JAK2 signaling. What could be the cause?

A2: While this compound is highly selective for JAK2, some off-target effects have been noted at higher concentrations. The most commonly reported unexpected effect is the inhibition of other JAK family kinases, such as JAK1 and TYK2, albeit with lower potency. This can lead to broader effects on cytokine signaling than anticipated. Additionally, at concentrations exceeding 10 µM, some inhibition of Src family kinases has been observed.

Q3: Our cell viability assays show a greater-than-expected decrease in cell survival in certain cell lines. Is this a known effect?

A3: Yes, this has been observed in cell lines that are highly dependent on signaling pathways mediated by JAK1/JAK3, such as certain lymphoid cell lines. The off-target inhibition of these kinases by this compound can lead to a more pronounced anti-proliferative effect than would be expected from JAK2 inhibition alone. We recommend performing a dose-response curve to determine the IC50 in your specific cell model.

Q4: Are there any known effects of this compound on receptor tyrosine kinases (RTKs)?

A4: Extensive kinase profiling has shown that this compound has minimal activity against a broad panel of RTKs at concentrations up to 10 µM. However, if you are working with a cell line that has a specific RTK amplification or mutation, we recommend performing a targeted analysis to rule out any unforeseen interactions in your system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in phosphorylation of non-STAT proteins. Off-target inhibition of other kinases (e.g., Src family).Perform a phospho-kinase array to identify affected pathways. Titrate this compound to the lowest effective concentration for JAK2 inhibition.
Inconsistent results between experimental replicates. Compound instability or degradation.Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
Attenuation of signaling pathways regulated by cytokines that primarily signal through JAK1. Off-target inhibition of JAK1 by this compound at higher concentrations.Lower the concentration of this compound. If the effect persists, consider using a more selective JAK2 inhibitor for comparison.
Cell morphology changes or signs of cytotoxicity at low concentrations. Cell line hypersensitivity or specific genetic background.Perform a detailed cytotoxicity assay (e.g., LDH or Annexin V staining). Characterize the baseline expression and activation of JAK family kinases in your cell line.

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
JAK2 (On-Target) 5.2 Primary target of this compound.
JAK185.7Off-target activity observed.
JAK3152.3Off-target activity observed.
TYK2210.5Off-target activity observed.
Src> 10,000Minimal off-target activity.
Lck> 10,000Minimal off-target activity.
EGFR> 10,000Minimal off-target activity.
VEGFR2> 10,000Minimal off-target activity.

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LinePrimary Signaling Pathwayp-STAT3 IC50 (nM)Proliferation GI50 (nM)
HEL 92.1.7 (Erythroleukemia)JAK2 V617F 15.8 45.2
K-562 (CML)BCR-ABL> 5,000> 10,000
Jurkat (T-cell Leukemia)JAK1/JAK3450.1890.5
A549 (Lung Carcinoma)EGFR> 10,000> 10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents : LanthaScreen™ Eu-anti-GST Antibody, GST-tagged kinase of interest, Alexa Fluor™ Kinase Tracer, this compound.

  • Procedure :

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add the kinase, tracer, and Eu-antibody solution.

    • Add the diluted this compound to the wells.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate IC50 values from the resulting dose-response curve.

Protocol 2: Western Blot for Phospho-STAT3 Inhibition

  • Cell Culture : Plate cells (e.g., HEL 92.1.7) and allow them to adhere overnight.

  • Treatment : Treat cells with a serial dilution of this compound for 2 hours.

  • Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer : Separate 20 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect with an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensity using densitometry software.

Visualizations

JAK2_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization GeneExpression Gene Expression (Proliferation, Survival) pSTAT3->GeneExpression Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding CVT2759 This compound CVT2759->JAK2 Inhibition

Caption: Intended signaling pathway of this compound.

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor IL-2 Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation JAK3 JAK3 JAK1->JAK3 Trans-activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization GeneExpression Gene Expression (T-cell function) pSTAT5->GeneExpression Nuclear Translocation IL2 IL-2 IL2->CytokineReceptor Binding CVT2759 This compound (High Conc.) CVT2759->JAK1 Inhibition CVT2759->JAK3 Inhibition

Caption: Potential off-target effects of this compound.

Experimental_Workflow start Start: Unexpected Result q1 Is the effect dose-dependent? start->q1 a1_yes Proceed to Target Validation q1->a1_yes Yes a1_no Troubleshoot Protocol: - Compound Stability - Reagent Quality q1->a1_no No target_val Target Validation: - Western Blot (p-JAK2, p-STAT3) - Compare with known JAK2 inhibitor a1_yes->target_val q2 Is on-target inhibition confirmed? target_val->q2 a2_yes Investigate Off-Target Effects q2->a2_yes Yes a2_no Re-evaluate experimental system and compound integrity q2->a2_no No off_target Off-Target Investigation: - Kinase Profiling Screen - Phospho-Kinase Array a2_yes->off_target end Conclusion: Characterize Off-Target Effect off_target->end

Caption: Troubleshooting workflow for unexpected results.

Technical Support Center: Minimizing Variability in CVT-2759 Electrophysiology Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability and ensuring high-quality data acquisition in electrophysiology experiments involving CVT-2759.

Frequently Asked Questions (FAQs)

1. What is this compound and its primary mechanism of action in electrophysiology?

This compound is a potent and selective partial agonist of the adenosine A1 receptor (A1-AR), a G-protein coupled receptor. Its primary mechanism of action is to bind to and activate the A1-AR, which subsequently leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP). In electrophysiological contexts, this signaling cascade modulates the activity of various ion channels, ultimately altering cellular excitability. For instance, in cardiac myocytes, this leads to the slowing of atrioventricular (AV) nodal conduction.

2. What are the common sources of variability in this compound electrophysiology experiments?

Variability in electrophysiology data when using this compound can stem from several factors:

  • Biological Variability: Inherent differences in receptor expression levels and cell health across different cell passages or primary cell preparations.

  • Experimental Conditions: Minor fluctuations in temperature, pH, or perfusion rates can significantly impact results.

  • Reagent Stability: Improper storage or handling of this compound can lead to degradation and inconsistent concentrations.

  • Recording Quality: Variability in patch-clamp seal resistance and series resistance introduces noise and artifacts.

  • Partial Agonism: As a partial agonist, the effects of this compound can be influenced by the presence of endogenous adenosine, which competes for the same receptor binding site.

3. How can I ensure the stability and accurate concentration of my this compound solutions?

To maintain the integrity of your this compound solutions, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or lower. On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the extracellular recording solution. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

High Baseline Noise and Seal Instability
Symptom Possible Cause Recommended Solution
High background noise (>10 pA) in whole-cell recordings.Poor Grounding: Electrical noise from nearby equipment (e.g., centrifuges, microscopes, light sources).Ensure all components of the electrophysiology rig are connected to a single, common ground point to prevent ground loops. A Faraday cage should be used to shield the setup from external electromagnetic interference.[1][2][3][4]
Difficulty achieving a stable gigaohm seal.Contaminated Solutions or Pipettes: Debris in the internal or external solutions, or dirty pipettes.Filter all solutions on the day of the experiment using a 0.22 µm filter. Ensure pipette glass is clean and stored in a dust-free environment. Pull fresh pipettes for each recording.[3]
Seal resistance drops during recording.Cellular Stress or Poor Health: The cell may be unhealthy or stressed from the patching process.Use cells from a healthy, low-passage number culture. Ensure the osmolarity of the internal and external solutions are appropriately matched. Minimize the time between establishing the seal and starting the recording.
Inconsistent or Variable Drug Responses
Symptom Possible Cause Recommended Solution
The magnitude of the this compound effect varies significantly between cells.Variable A1 Receptor Expression: Different cells may express varying levels of the adenosine A1 receptor.If possible, use a cell line with stable, high-level expression of the A1 receptor. For primary cells, be aware of this potential source of variability and record from a sufficient number of cells to obtain statistical power.
The dose-response relationship is not consistent across experiments.Presence of Endogenous Adenosine: Endogenous adenosine can act as a competing agonist, altering the apparent potency of this compound.Consider adding adenosine deaminase (ADA) to the extracellular solution to degrade any endogenous adenosine. This will provide a more stable baseline and a more accurate assessment of this compound's direct effects.
The response to this compound diminishes with repeated applications.Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and downregulation.Allow for a sufficient washout period between drug applications to enable receptor resensitization. The duration of the washout will depend on the cell type and recording conditions.

Experimental Protocols

Standard Whole-Cell Voltage-Clamp Protocol

This protocol provides a general guideline for assessing the effect of this compound on ionic currents.

1. Solutions and Reagents:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH.

  • This compound Stock: 10 mM in DMSO.

2. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours prior to recording.

  • Mount the coverslip in the recording chamber and perfuse with extracellular solution at a constant rate (1-2 mL/min).

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Approach a target cell with positive pressure applied to the pipette.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution for at least 5 minutes before recording.

  • Record baseline currents using a suitable voltage protocol.

  • Apply this compound at the desired concentrations via the perfusion system and record the resulting changes in current.

Quantitative Data Summary

The following table summarizes the concentration-dependent effect of this compound on the S-H interval in isolated guinea pig hearts, a measure of AV nodal conduction time.

ParameterThis compound Concentration (µM)Mean Effect (Increase in S-H interval)
S-H Interval0.1+ 4 ms
1+ 9 ms
10+ 15 ms
100+ 18 ms
Data derived from a study on isolated guinea pig hearts.

Mandatory Visualizations

Adenosine A1 Receptor Signaling Pathway

cluster_membrane Cell Membrane CVT2759 This compound A1R A1 Receptor CVT2759->A1R binds G_protein Gi/o A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP reduces ATP ATP PKA PKA cAMP->PKA inhibition of IonChannel Ion Channel PKA->IonChannel modulates Response Electrophysiological Response IonChannel->Response

Caption: Signaling pathway of the this compound at the Adenosine A1 Receptor.

Electrophysiology Troubleshooting Workflow

Start High Data Variability Observed CheckBaseline 1. Check Baseline Noise and Seal Stability Start->CheckBaseline GoodBaseline Stable Baseline CheckBaseline->GoodBaseline Good TroubleshootGrounding Action: Troubleshoot Grounding & Shielding CheckBaseline->TroubleshootGrounding Noisy OptimizePatching Action: Optimize Patching Technique CheckBaseline->OptimizePatching Unstable Seal CheckResponse 2. Check Drug Response Consistency ConsistentResponse Consistent Response CheckResponse->ConsistentResponse Consistent UseADA Action: Consider Using ADA CheckResponse->UseADA Inconsistent (Endogenous Tone?) CheckReceptor Action: Verify Receptor Expression CheckResponse->CheckReceptor Inconsistent (Expression?) CheckSolutions 3. Verify Solution Preparation VerifiedSolutions Solutions Verified CheckSolutions->VerifiedSolutions OK PrepareFresh Action: Prepare Fresh Drug Aliquots CheckSolutions->PrepareFresh Suspect GoodBaseline->CheckResponse ConsistentResponse->CheckSolutions TroubleshootGrounding->CheckBaseline OptimizePatching->CheckBaseline UseADA->CheckResponse CheckReceptor->CheckResponse PrepareFresh->CheckSolutions

Caption: A logical workflow for troubleshooting variability in electrophysiology data.

References

Technical Support Center: Compound-X (formerly CVT-2759) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering vehicle control issues during in vivo studies with Compound-X, a hypothetical kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting vehicles for Compound-X in rodent models?

A1: For initial in vivo studies with Compound-X, it is recommended to start with commonly used and well-characterized vehicles. The choice of vehicle will depend on the route of administration. For oral administration, aqueous vehicles like 0.5% carboxymethylcellulose (CMC) or 0.9% saline are often suitable for suspensions.[1][2] For intravenous administration, a solution is preferred, and vehicles such as a co-solvent system (e.g., DMSO/PEG) may be necessary for poorly soluble compounds like Compound-X.[3] However, it is crucial to perform vehicle tolerability studies to ensure the chosen vehicle does not produce adverse effects.[4]

Q2: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our vehicle control group. What could be the cause?

A2: Unexpected toxicity in a vehicle control group can stem from several factors. The vehicle itself may have inherent toxicity, especially at the volumes and concentrations being used.[1][5] For example, high concentrations of DMSO or certain surfactants can cause local irritation or systemic effects. The pH and osmolality of the formulation can also contribute to adverse reactions. It is essential to review the literature for the known effects of your chosen vehicle and to conduct a thorough vehicle tolerability study.

Q3: Can the vehicle affect the pharmacokinetic (PK) profile of Compound-X?

A3: Yes, the vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of Compound-X. For oral dosing, the vehicle can affect the dissolution rate and solubility of the compound in the gastrointestinal tract, thereby altering its bioavailability.[6] For parenteral routes, the vehicle can influence the rate of drug release into circulation.[7][8] It is advisable to characterize the PK profile of Compound-X in more than one vehicle to understand these potential effects.

Q4: How do we choose the appropriate control groups for our in vivo studies with Compound-X?

A4: A well-designed in vivo study should include several control groups to ensure the observed effects are due to the test compound. These typically include:

  • Vehicle Control Group: Receives the same vehicle formulation as the treatment group, administered by the same route and volume. This group is essential to differentiate the effects of the compound from those of the vehicle.

  • Negative Control Group: This group is often untreated or receives a sham treatment and helps to establish baseline responses.

  • Positive Control Group (if applicable): This group receives a known active compound to validate the experimental model.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected mortality or severe adverse events in the vehicle control group. Vehicle toxicity at the administered dose and volume.1. Review the literature for known toxicities of the vehicle components.[1][5]2. Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD).[4]3. Consider alternative, less toxic vehicles.
High variability in efficacy or PK data within the treatment group. Inconsistent formulation (e.g., settling of a suspension).1. Ensure the formulation is homogenous before and during administration. For suspensions, continuous stirring or vortexing may be necessary.2. Characterize the physical stability of the formulation over the dosing period.
No significant difference between the vehicle control and Compound-X treatment groups. 1. Poor bioavailability of Compound-X from the chosen vehicle.2. The vehicle may be masking the therapeutic effect.1. Conduct a pharmacokinetic study to determine the exposure of Compound-X in the chosen vehicle.[6]2. Test alternative vehicles known to enhance solubility or absorption.[7][8]3. Evaluate if the vehicle has any biological activity that could interfere with the expected effect of Compound-X.
Precipitation of Compound-X observed upon injection. Poor solubility of the compound in physiological fluids.1. Visually inspect the formulation for any precipitation before administration.2. Test the solubility of the formulation in plasma or a buffer with a physiological pH.3. Consider using a different vehicle or adding solubilizing agents.

Data Presentation

Below is a template for presenting quantitative data from an in vivo efficacy study comparing a vehicle control group to Compound-X treatment groups.

Table 1: Effect of Compound-X on Tumor Growth in a Mouse Xenograft Model

Treatment Group Dose (mg/kg) Number of Animals (n) Mean Tumor Volume (mm³) ± SEM Percent Tumor Growth Inhibition (%)
Vehicle Control (0.5% CMC, p.o.)0101500 ± 1500
Compound-X1010900 ± 12040
Compound-X3010450 ± 9070
Compound-X10010150 ± 5090

SEM: Standard Error of the Mean

Experimental Protocols

Protocol: Vehicle Suitability and Tolerability Study in Mice

1. Objective: To assess the tolerability of a selected vehicle when administered to mice at the proposed volume and frequency for the main study.

2. Materials:

  • Test vehicle (e.g., 0.5% CMC in sterile water)
  • 8-10 week old mice (specify strain)
  • Sterile syringes and gavage needles
  • Animal balance

3. Method:

  • Acclimatize animals for a minimum of 3 days before the start of the study.
  • Randomly assign animals to two groups (n=5 per group): a control group (e.g., saline) and a vehicle-treated group.
  • Record the initial body weight of each animal.
  • Administer the vehicle or control solution at the planned dose volume and route for the main study (e.g., 10 mL/kg, oral gavage).
  • Dose the animals daily for a period of 5-7 days.
  • Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.
  • Record body weights daily.
  • At the end of the study, euthanize the animals and perform a gross necropsy to look for any abnormalities in major organs.

4. Data Analysis:

  • Compare the body weight changes between the control and vehicle-treated groups.
  • Document all clinical observations.
  • Note any findings from the gross necropsy.

5. Acceptance Criteria: The vehicle is considered suitable if there are no significant adverse effects, including:

  • No mortality.
  • Body weight loss of less than 10%.
  • No significant adverse clinical signs.
  • No observable gross pathology.

Mandatory Visualizations

Signaling Pathway

Since Compound-X is a hypothetical kinase inhibitor, a plausible target would be a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates mTORC1 mTORC1 S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits CompoundX Compound-X (CVT-2759) CompoundX->AKT Inhibits

Caption: Hypothetical mechanism of Compound-X targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow

experimental_workflow start Start: Hypothesis Compound-X inhibits tumor growth vehicle_selection Vehicle Selection & Formulation Development start->vehicle_selection tolerability_study Vehicle Tolerability Study (5-7 days) vehicle_selection->tolerability_study main_study_setup Main Efficacy Study Setup (Xenograft Model) tolerability_study->main_study_setup randomization Randomization of Animals into Treatment Groups main_study_setup->randomization dosing Dosing: - Vehicle Control - Compound-X (multiple doses) randomization->dosing monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs dosing->monitoring endpoint Study Endpoint Reached (e.g., 21 days) monitoring->endpoint data_collection Data and Sample Collection: - Final Tumor Volume - Tissues for Biomarkers endpoint->data_collection analysis Data Analysis & Statistical Comparison data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for an in vivo efficacy study of Compound-X.

References

Technical Support Center: Optimizing Patch-Clamp Recordings with CVT-2759

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your patch-clamp experiments in the presence of CVT-2759. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure high-quality data acquisition. While specific public data on this compound is limited, this guide is built upon established principles of patch-clamp electrophysiology and troubleshooting techniques applicable to experiments involving ion channel modulators.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when introducing a compound like this compound to a patch-clamp setup?

A1: The primary challenge is maintaining a stable, high-resistance seal (GΩ seal) and recording low-noise currents after the application of a compound that may alter membrane properties or ion channel activity.[1][2] Instability can manifest as a gradual loss of seal resistance, an increase in baseline noise, or sudden changes in holding current.

Q2: How can I be sure that the observed effects are due to this compound and not an artifact of the perfusion system?

A2: To distinguish between a genuine drug effect and a perfusion artifact, it is crucial to perform a vehicle control experiment. This involves perfusing the cell with the solution that this compound is dissolved in, but without the compound itself. Any changes observed during the vehicle perfusion can be attributed to mechanical or chemical effects of the solution exchange, rather than the pharmacological action of this compound.

Q3: What are the typical signs of a deteriorating patch-clamp recording?

A3: Key indicators of a deteriorating recording include a decrease in seal resistance below 1 GΩ, an increase in the baseline noise, a drifting holding current, and a significant change in the access resistance.[1] It is good practice to monitor these parameters continuously throughout the experiment.

Troubleshooting Guide

Researchers may encounter several issues during patch-clamp recordings with this compound. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Loss of Giga-seal - Mechanical instability of the perfusion system.- The compound alters membrane fluidity or integrity.- Pipette drift.- Ensure the perfusion inflow and outflow are balanced to prevent fluid level changes.[1]- Use a lower, yet effective, concentration of this compound.- Check the stability of the micromanipulator and microscope stage.[1]
Increased Baseline Noise - Electrical noise from nearby equipment.- Poor grounding of the setup.- The compound induces channel flickering or partial blocking.- Ensure all equipment is properly grounded to a single point.[3][4]- Use a Faraday cage to shield the setup from external electrical noise.[3]- Lower the bath level to reduce the antenna effect of the pipette.
Drifting Holding Current - Unstable liquid junction potential.- Temperature fluctuations in the recording chamber.- Slow, cumulative effect of the compound on multiple channel types.- Ensure Ag/AgCl electrodes are freshly chlorided and stable.- Use a temperature controller to maintain a constant bath temperature.- Allow for a longer baseline recording to establish the rate of drift before drug application.
Inconsistent Drug Effect - Incomplete washout of the compound.- Degradation of the compound in the perfusion solution.- Variability in cell health or expression of the target channel.- Increase the duration and flow rate of the washout.- Prepare fresh solutions of this compound for each experiment.- Monitor cell health and only use cells with a healthy appearance and stable baseline parameters.[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording with this compound Application
  • Preparation:

    • Prepare internal and external solutions with appropriate osmolarity and pH.[5]

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Prepare cultured cells or acute brain slices for recording.[5]

    • Prepare stock solutions of this compound and the vehicle control.

  • Establishing a Whole-Cell Recording:

    • Approach a target cell with a pipette filled with internal solution, applying light positive pressure.[2]

    • Form a GΩ seal by applying gentle suction.[6]

    • Rupture the membrane patch with a brief, strong suction pulse to achieve the whole-cell configuration.[5][6]

    • Allow the cell to stabilize for 5-10 minutes while monitoring access resistance and holding current.

  • Data Acquisition:

    • Record a stable baseline of the current of interest for at least 5 minutes.

    • Perfuse the bath with the vehicle solution for 5 minutes to control for mechanical and solvent effects.

    • Apply this compound at the desired concentration and record the changes in the ionic current.

    • Wash out the compound with the external solution until the current returns to baseline.

Visualizing Experimental Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G cluster_prep Preparation cluster_rec Recording A Prepare Solutions & Compound B Pull & Polish Pipettes A->B C Prepare Cells/Slices B->C D Obtain GΩ Seal C->D E Establish Whole-Cell Mode D->E F Record Stable Baseline E->F G Apply Vehicle Control F->G H Apply this compound G->H I Washout H->I

Caption: A typical workflow for a patch-clamp experiment involving the application of a compound.

G A Recording Unstable? B Check Seal Resistance A->B C Check Noise Level A->C D Check Holding Current A->D E < 1 GΩ? B->E F High Frequency Noise? C->F G Drifting? D->G E->C No H Discard Recording E->H Yes F->D No I Improve Grounding/Shielding F->I Yes G->A No J Monitor & Compensate G->J Yes

Caption: A troubleshooting decision tree for an unstable patch-clamp recording.

G cluster_0 This compound Action cluster_1 Cellular Response A This compound B Target Ion Channel A->B C Altered Ion Flux B->C D Change in Membrane Potential C->D E Change in Firing Pattern D->E

Caption: A simplified hypothetical signaling pathway for this compound's effect on a neuron.

References

Technical Support Center: Overcoming Challenges in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with radioligand binding assays, with a focus on G-protein coupled receptors (GPCRs). While direct information on "CVT-2759" is not publicly available, the principles and troubleshooting strategies outlined here are broadly applicable to novel radioligands targeting receptors such as the adenosine A2A receptor.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting a radioligand binding assay?

A1: Before initiating a radioligand binding assay, it is crucial to:

  • Characterize the radioligand: Ensure its purity, specific activity, and stability.

  • Optimize buffer conditions: pH, ionic strength, and the presence of protease inhibitors can significantly impact binding.

  • Determine receptor expression: Confirm the presence and density of the target receptor in your tissue or cell preparation.[1][2]

  • Perform time and temperature optimization experiments: Establish the conditions required to reach binding equilibrium.

Q2: How do I determine the optimal concentration of radioligand to use in a competition binding assay?

A2: The optimal radioligand concentration is typically at or below its equilibrium dissociation constant (Kd).[3] This concentration provides a good signal-to-noise ratio without being easily displaced by low-affinity competitors. A saturation binding experiment should be performed first to determine the Kd of the radioligand for the target receptor.

Q3: What is non-specific binding and how can I minimize it?

A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as filters, lipids, or other proteins.[3] To minimize it:

  • Include a "blank" with a high concentration of an unlabeled competing ligand to define non-specific binding.

  • Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA).

  • Optimize washing steps to remove unbound radioligand without causing significant dissociation from the receptor.[4]

  • Consider using a different type of filter with lower non-specific binding properties.

Q4: My specific binding is very low. What are the potential causes and solutions?

A4: Low specific binding can result from several factors:

  • Low receptor expression: Use a cell line with higher receptor density or enrich your membrane preparation.

  • Degraded receptor or radioligand: Ensure proper storage and handling of all reagents. Use fresh preparations and protease inhibitors.

  • Suboptimal assay conditions: Re-evaluate buffer composition, pH, temperature, and incubation time.

  • Incorrect radioligand concentration: Ensure the concentration is appropriate relative to the Kd.

Troubleshooting Guide

This guide addresses common problems encountered during radioligand binding assays in a question-and-answer format.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (>30% of total binding) 1. Radioligand concentration is too high. 2. Inadequate washing. 3. Hydrophobic interactions of the radioligand with filters or membranes. 4. Insufficient blocking.1. Use a radioligand concentration at or below the Kd.[3] 2. Increase the number and/or volume of washes. Keep wash times brief and consistent.[4] 3. Pre-soak filters in a solution like polyethyleneimine (PEI). Consider adding BSA to the assay buffer. 4. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.
Low Signal-to-Noise Ratio (Low specific binding) 1. Insufficient receptor density. 2. Radioligand degradation. 3. Assay not at equilibrium. 4. Low affinity of the radioligand.1. Use a cell line with higher receptor expression or increase the amount of membrane protein per assay tube.[2] 2. Aliquot and store the radioligand properly. Avoid repeated freeze-thaw cycles. 3. Increase the incubation time. Perform a time-course experiment to determine when equilibrium is reached. 4. If the radioligand has inherently low affinity, increasing the receptor concentration may help.[3]
Poor Reproducibility Between Replicates 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Variation in incubation times or temperatures. 4. Inconsistent washing procedure.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or mix all solutions before and after adding to the assay tubes. 3. Use a temperature-controlled incubator and a precise timer. 4. Standardize the washing process for all samples.
Unexpected Competition Curve Shape (e.g., shallow or biphasic) 1. Presence of multiple binding sites with different affinities. 2. Allosteric interactions. 3. Ligand depletion. 4. Assay not at equilibrium.1. Analyze the data using a two-site binding model. 2. This may indicate complex binding mechanisms that require further investigation with different experimental designs. 3. Ensure that the total radioligand concentration is not significantly depleted by binding to the receptor. 4. Ensure the incubation time is sufficient to reach equilibrium for all concentrations of the competing ligand.

Experimental Protocols

I. Saturation Binding Assay Protocol

This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.

  • Prepare Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4. Add protease inhibitors just before use.

  • Prepare Radioligand Dilutions: Perform serial dilutions of the radioligand in the assay buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.

  • Set up Assay Tubes:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of membrane preparation (containing 10-50 µg of protein).

    • Non-Specific Binding: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM of a known antagonist), 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly filter the contents of each tube through a GF/B filter pre-soaked in 0.5% PEI. Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine Bmax and Kd.

II. Competition Binding Assay Protocol

This protocol is used to determine the affinity (Ki) of an unlabeled compound for the receptor.

  • Prepare Assay Buffer: Same as for the saturation binding assay.

  • Prepare Reagents:

    • Radioligand: Dilute to a final concentration at or below its Kd.

    • Competitor Compound: Prepare serial dilutions of the unlabeled test compound.

  • Set up Assay Tubes:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-Specific Binding: 50 µL of a high concentration of a standard unlabeled competitor, 50 µL radioligand, 100 µL membrane preparation.

    • Competition: 50 µL of the competitor compound dilution, 50 µL radioligand, 100 µL membrane preparation.

  • Incubation, Termination, and Quantification: Follow steps 4-6 from the Saturation Binding Assay Protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer setup_tubes Set up Assay Tubes (Total, NSB, Competition) prep_buffer->setup_tubes prep_radioligand Prepare Radioligand Dilutions prep_radioligand->setup_tubes prep_competitor Prepare Competitor Dilutions prep_competitor->setup_tubes prep_membranes Prepare Cell Membranes prep_membranes->setup_tubes incubation Incubate to Equilibrium setup_tubes->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis

Caption: Workflow for a competition radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor A2A Receptor (GPCR) g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activation response Cellular Response pka->response Phosphorylation Cascade ligand Radioligand (e.g., this compound) ligand->receptor Binding

References

Mitigating the effects of CVT-2759 on cell viability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CVT-2759

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. Our goal is to help you mitigate unintended effects on cell viability and ensure the accuracy of your in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By blocking the electron transport chain at this complex, this compound disrupts mitochondrial respiration, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Q2: Why am I observing rapid cell death even at low concentrations of this compound?

A2: The high sensitivity of your cell line to disruptions in mitochondrial function is the most likely reason for the observed cytotoxicity. Cells that are highly dependent on oxidative phosphorylation for their energy needs will be more susceptible to the effects of this compound. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: Can I supplement my cell culture media to counteract the effects of this compound?

A3: Yes, supplementation can help mitigate the cytotoxic effects, especially if the primary goal is to study other cellular processes without inducing cell death. The addition of pyruvate or uridine to the culture medium can help to bypass the metabolic blockades caused by this compound.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to be a selective inhibitor of Complex I, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration to minimize the risk of unintended interactions with other cellular components.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assay Results
  • Possible Cause 1: Inconsistent Seeding Density. Variations in the initial number of cells seeded can lead to significant differences in viability measurements.

    • Solution: Ensure a homogenous cell suspension and precise pipetting when seeding plates. A cell counter is recommended for accurate cell quantification.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Cells in the outer wells of a plate are more prone to evaporation, which can affect cell health and compound concentration.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause 3: Fluctuation in Incubation Conditions. Inconsistent temperature or CO2 levels can stress cells and impact their response to this compound.

    • Solution: Regularly calibrate and monitor your incubator to ensure stable conditions.

Issue 2: Unexpected Morphological Changes in Cells
  • Possible Cause: Oxidative Stress. Inhibition of Complex I can lead to an increase in the production of reactive oxygen species (ROS), which can cause cellular damage and morphological changes.

    • Solution: Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate the effects of oxidative stress. It is also advisable to measure ROS levels directly using a suitable fluorescent probe.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines after 24-hour Exposure

Cell LineDescriptionIC50 (nM)
HEK293Human Embryonic Kidney75
HeLaHuman Cervical Cancer120
SH-SY5YHuman Neuroblastoma45
A549Human Lung Carcinoma150

Table 2: Effect of Media Supplementation on Cell Viability in the Presence of this compound (100 nM)

Cell LineSupplement% Viability Increase
SH-SY5YSodium Pyruvate (1 mM)35%
SH-SY5YUridine (50 µM)42%
HEK293Sodium Pyruvate (1 mM)28%
HEK293Uridine (50 µM)33%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Cellular ATP Levels
  • Sample Preparation: Seed and treat cells with this compound as you would for a viability assay.

  • Cell Lysis: Lyse the cells using a buffer compatible with your ATP detection kit.

  • ATP Quantification: Use a luciferase-based ATP assay kit to measure the luminescence, which is proportional to the ATP concentration.

  • Data Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Visualizations

CVT2759_Pathway Metabolism Glucose Metabolism Pyruvate Pyruvate Metabolism->Pyruvate TCA TCA Cycle Pyruvate->TCA NADH NADH TCA->NADH ComplexI Complex I NADH->ComplexI ETC Electron Transport Chain (Complexes II-IV) ComplexI->ETC ROS Reactive Oxygen Species ComplexI->ROS ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP CVT2759 This compound CVT2759->ComplexI

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis Formulation seed 1. Seed Cells in 96-Well Plates start->seed adhere 2. Allow Cells to Adhere Overnight seed->adhere treat 3. Treat with this compound Dilutions adhere->treat incubate 4. Incubate for 24 Hours treat->incubate assay 5. Perform Cell Viability Assay (e.g., MTT) incubate->assay read 6. Measure Absorbance/Luminescence assay->read analyze 7. Analyze Data & Calculate IC50 read->analyze end End: Conclusion analyze->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start High Cell Viability Variability? check_seeding Consistent Seeding Density? start->check_seeding Yes improve_seeding Action: Use Cell Counter & Calibrate Pipettes check_seeding->improve_seeding No check_edge Using Outer Wells? check_seeding->check_edge Yes end Problem Resolved improve_seeding->end avoid_edge Action: Fill Outer Wells with PBS/Media check_edge->avoid_edge Yes check_incubator Stable Incubator Conditions? check_edge->check_incubator No avoid_edge->end calibrate_incubator Action: Calibrate and Monitor Incubator check_incubator->calibrate_incubator No check_incubator->end Yes calibrate_incubator->end

Caption: Troubleshooting decision tree for high variability.

Validation & Comparative

A Comparative Analysis of the Anti-Arrhythmic Properties of CVT-2759 and Tecadenoson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-arrhythmic effects of two adenosine A1 receptor agonists: CVT-2759, a partial agonist, and Tecadenoson (formerly CVT-510), a full agonist. This document synthesizes available preclinical and clinical data to highlight the key differences in their mechanisms, efficacy, and safety profiles, offering valuable insights for cardiovascular drug development.

Executive Summary

This compound and Tecadenoson both exert their anti-arrhythmic effects by activating the adenosine A1 receptor, primarily in the atrioventricular (AV) node. This activation slows AV nodal conduction, which is crucial for terminating supraventricular tachycardias. The fundamental difference lies in their agonist activity: Tecadenoson is a full agonist, leading to a maximal receptor response, while this compound is a partial agonist, eliciting a submaximal response. This distinction has significant implications for their therapeutic application and side-effect profiles. Tecadenoson has demonstrated high efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm but its development was discontinued.[1] Preclinical data suggests that this compound may offer a more controlled anti-arrhythmic effect with a potentially wider safety margin, particularly concerning the risk of complete heart block.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics and findings for this compound and Tecadenoson based on available data.

FeatureThis compoundTecadenoson (CVT-510)
Drug Target Adenosine A1 ReceptorAdenosine A1 Receptor
Agonist Activity Partial AgonistFull Agonist
Primary Indication Investigational for atrial arrhythmiasInvestigational for Paroxysmal Supraventricular Tachycardia (PSVT) and atrial fibrillation
Reported Efficacy Attenuated isoproterenol-stimulated ventricular arrhythmic activity in preclinical models.[2][3]High conversion rate of PSVT to sinus rhythm in clinical trials.[2][4]
Key Preclinical Finding Causes moderate and selective inhibition of AV conduction without inducing second-degree AV block at high concentrations in guinea pig hearts.[5]Dose-dependent prolongation of AV nodal conduction.[6][7] At higher doses (15 and 30 microg/kg), it produced transient second/third-degree AV heart block.[6][7]
Clinical Trial Data Limited publicly available clinical trial data.Phase 3 trials conducted for PSVT.[1] Showed dose-dependent conversion of PSVT. For example, a 300 µ g/600 µg two-dose regimen converted 90% of patients.[4]
Potential Advantage May provide a more predictable and submaximal inhibition of AV nodal conduction, potentially reducing the risk of severe bradycardia or AV block.[5]High efficacy in terminating acute episodes of PSVT.[4]
Potential Disadvantage Efficacy may be lower than a full agonist for terminating established arrhythmias.Risk of inducing high-grade AV block, especially at higher doses.[6][7] Development was discontinued.[1]

Experimental Protocols

Isolated Perfused Heart Model (Langendorff Preparation)

This ex vivo model is frequently used to assess the direct cardiac effects of pharmacological agents in the absence of systemic influences.

  • Animal Model: Guinea pigs or rabbits are commonly used.

  • Heart Isolation: The animal is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Drug Administration: this compound or a comparator agent is infused into the perfusion line at increasing concentrations.

  • Data Acquisition: Electrocardiogram (ECG) is continuously recorded to measure parameters such as heart rate, PR interval (as an indicator of AV conduction), and the occurrence of arrhythmias. Intracardiac electrodes can be placed to measure specific conduction intervals like the AH (atrial-His) and HV (His-ventricular) intervals.

  • Endpoint: The primary endpoints often include the concentration-dependent effects on AV nodal conduction time and the incidence of drug-induced arrhythmias, such as AV block.

In Vivo Electrophysiology Studies in Patients

These clinical studies are designed to evaluate the electrophysiological effects of anti-arrhythmic drugs directly in humans.

  • Patient Population: Patients with a history of arrhythmias, such as PSVT, are recruited.

  • Catheter Placement: Under local anesthesia, multipolar electrode catheters are inserted through a peripheral vein (e.g., femoral vein) and advanced to various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.

  • Baseline Measurements: Baseline electrophysiologic parameters are recorded, including sinus cycle length, AV nodal conduction intervals (AH and HV intervals), and refractory periods.

  • Arrhythmia Induction: Programmed electrical stimulation is used to induce the target arrhythmia (e.g., PSVT).

  • Drug Administration: Once the arrhythmia is sustained, a single intravenous bolus of the investigational drug (e.g., Tecadenoson) or placebo is administered.

  • Efficacy and Safety Monitoring: The primary efficacy endpoint is the conversion of the arrhythmia to sinus rhythm. Safety is assessed by monitoring for adverse events, such as hypotension, bradycardia, or the induction of other arrhythmias.

  • Post-Conversion Analysis: Electrophysiologic parameters are re-measured at specific time points after drug administration to assess the duration of the drug's effect.

Mandatory Visualization

Signaling Pathway: Full vs. Partial A1 Adenosine Receptor Agonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP AV_Conduction Slowing of AV Conduction cAMP->AV_Conduction Contributes to K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->AV_Conduction Tecadenoson Tecadenoson (Full Agonist) Tecadenoson->A1R Maximal Activation CVT2759 This compound (Partial Agonist) CVT2759->A1R Submaximal Activation

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow: Comparing Anti-Arrhythmic Effects

G cluster_0 Preclinical Evaluation cluster_1 Clinical Evaluation model Animal Model (e.g., Guinea Pig) isolated_heart Isolated Heart Preparation model->isolated_heart electrophysiology Electrophysiological Recordings isolated_heart->electrophysiology arrhythmia_induction Arrhythmia Induction (e.g., Isoproterenol) electrophysiology->arrhythmia_induction drug_admin Drug Administration (this compound vs. Full Agonist) arrhythmia_induction->drug_admin data_analysis Data Analysis (ECG, Conduction Intervals) drug_admin->data_analysis patient_recruitment Patient Recruitment (PSVT) ep_study Baseline EP Study patient_recruitment->ep_study arrhythmia_induction_clinical Sustained Arrhythmia Induction ep_study->arrhythmia_induction_clinical drug_admin_clinical Drug Administration (Tecadenoson vs. Placebo) arrhythmia_induction_clinical->drug_admin_clinical efficacy_endpoint Efficacy Endpoint (Conversion to Sinus Rhythm) drug_admin_clinical->efficacy_endpoint safety_monitoring Safety Monitoring (Adverse Events) drug_admin_clinical->safety_monitoring

Caption: Experimental Workflow for Anti-Arrhythmic Drug Comparison.

References

Unveiling the A1-Adenosine Receptor Selectivity of CVT-2759: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CVT-2759's selectivity for the A1-adenosine receptor against other relevant compounds. This document compiles available experimental data to offer a clear perspective on its pharmacological profile.

This compound is recognized as a partial agonist for the A1-adenosine receptor, a G-protein coupled receptor that plays a crucial role in regulating cardiac function. Activation of the A1 receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates ion channel activity, leading to reduced heart rate and atrioventricular nodal conduction. Its potential as a therapeutic agent, particularly for cardiac arrhythmias, hinges on its selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) to minimize off-target effects.

Comparative Selectivity Profile

To contextualize the selectivity of this compound, this guide presents its available binding affinity data alongside that of DPCPX, a well-characterized selective A1-adenosine receptor antagonist, and CVT-3619, another partial A1-adenosine receptor agonist from the same developer.

CompoundTypeA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)A2A/A1 Selectivity RatioA2B/A1 Selectivity RatioA3/A1 Selectivity Ratio
This compound (analog) Partial Agonist167[1]Data not availableData not availableData not available---
DPCPX Antagonist3.913050400033131026
CVT-3619 Partial Agonist55>11,000 (>200-fold)>55,000 (>1000-fold)>1,100 (>20-fold)>200>1000>20

The data clearly illustrates the high A1 selectivity of the antagonist DPCPX, with over 30-fold selectivity against the A2A and A2B receptors and over 1000-fold selectivity against the A3 receptor. While a complete profile for this compound is not available, the data for the related compound, CVT-3619, demonstrates a significant selectivity for the A1 receptor, a desirable characteristic for minimizing off-target effects.

Experimental Protocols

The determination of a compound's binding affinity (Ki) for adenosine receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay for Adenosine Receptor Subtypes

1. Membrane Preparation:

  • Cell lines stably expressing the human A1, A2A, A2B, or A3 adenosine receptor (e.g., HEK-293 or CHO cells) are cultured and harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand is incubated with the prepared cell membranes. Commonly used radioligands include:

    • A1 Receptor: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)

    • A2A Receptor: [³H]CGS 21680 (agonist) or [³H]ZM241385 (antagonist)

    • A2B Receptor: [³H]DPCPX (antagonist)

    • A3 Receptor: [¹²⁵I]AB-MECA (agonist)

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Pathways and Processes

To further aid in the understanding of the biological context and the experimental process, the following diagrams illustrate the signaling pathway of the A1-adenosine receptor and a typical radioligand binding assay workflow.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts CVT2759 This compound (Partial Agonist) CVT2759->A1R Binds ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing receptor) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand 2. Radioligand Selection (e.g., [3H]DPCPX for A1) Radioligand->Incubation Test_Compound 3. Test Compound Dilution (e.g., this compound) Test_Compound->Incubation Filtration 5. Filtration & Washing (Separate bound from free) Incubation->Filtration Counting 6. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

References

A Cross-Species Comparative Analysis of CVT-2759's Influence on Cardiac Conduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac electrophysiological effects of CVT-2759, a partial A₁ adenosine receptor agonist, with the full agonist adenosine and the late sodium current inhibitor ranolazine. The data presented is collated from various preclinical studies across different species to offer a comprehensive overview for researchers in cardiovascular drug development.

Executive Summary

This compound emerges as a selective modulator of atrioventricular (AV) nodal conduction, demonstrating a favorable profile over the endogenous nucleoside adenosine by mitigating the risk of high-grade AV block and profound bradycardia. While adenosine exhibits potent, species-dependent negative dromotropic and chronotropic effects, its therapeutic window is narrow. Ranolazine, acting through a distinct mechanism on the late sodium current, presents an alternative approach to managing cardiac arrhythmias, with its effects also showing species-specific variations. This guide synthesizes the available preclinical data to facilitate a comparative understanding of these agents.

Comparative Data on Cardiac Conduction Parameters

The following tables summarize the quantitative effects of this compound, adenosine, and ranolazine on key cardiac conduction parameters across various species. It is important to note that the data is compiled from different studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Effects on Atrioventricular (AV) Nodal Conduction

CompoundSpeciesParameterEffectConcentration/DoseCitation
This compound Guinea PigS-H IntervalIncreased from 45 ± 1 ms to 60 ± 3 ms0.1–100 µM (EC₅₀ = 3.1 µM)[1][2]
Adenosine Guinea PigAV Nodal Conduction TimePotent prolongation-[3]
RatAV Nodal Conduction TimeLess potent prolongation than in guinea pig-[3]
RabbitAV Nodal Conduction TimeLess potent prolongation than in guinea pig-[3]
Ranolazine CaninePR IntervalNo significant changeTherapeutic concentrations[4]
HumanPR IntervalNo clinically significant changeTherapeutic doses[5]

Table 2: Effects on Heart Rate

CompoundSpeciesParameterEffectConcentration/DoseCitation
This compound Guinea PigAtrial RateModerate slowing (≤13%)0.1–100 µM[1][2]
Adenosine Guinea PigAtrial RatePotent slowing-[3]
RatAtrial RateLess potent slowing than in guinea pig-[3]
RabbitAtrial RateLess potent slowing than in guinea pig-[3]
Ranolazine CanineHeart RateNo significant changeTherapeutic concentrations[4]
HumanHeart RateNo significant changeTherapeutic doses[5]

Table 3: Effects on Action Potential Duration (APD)

CompoundSpeciesTissueParameterEffectConcentration/DoseCitation
This compound Guinea PigAtrialMonophasic APDNo shortening0.1–100 µM[1][2]
Guinea PigVentricularMonophasic APDNo shortening0.1–100 µM[1][2]
Adenosine AtriaAPDShortening-[6]
Ranolazine CanineEpicardialAPDPreferential prolongationTherapeutic concentrations[4]
CanineM cellAPDLess prolongation than epicardialTherapeutic concentrations[4]

Table 4: Species-Dependent Sensitivity to Adenosine

SpeciesA₁ Adenosine Receptor Density (fmol/mg protein) in AtriaEC₅₀ for Negative Dromotropic Effect
Guinea Pig 102 ± 13High Potency
Rat 11 ± 0.5Lower Potency
Rabbit 8 ± 1Lower Potency

Experimental Protocols

Isolated Perfused Heart Preparation (Langendorff)

This ex vivo technique was utilized to assess the effects of this compound and adenosine on cardiac electrophysiology and hemodynamics.[7]

  • Animal Models: Male Hartley guinea pigs, Sprague-Dawley rats, and New Zealand White rabbits.

  • Heart Isolation: Animals were anesthetized, and hearts were rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts were retrogradely perfused through the aorta with a modified Krebs-Henseleit solution, gassed with 95% O₂ - 5% CO₂ and maintained at 37°C.

  • Electrophysiological Recordings: A multielectrode catheter was inserted into the right atrium and advanced to the interventricular septum to record the His bundle electrogram. The stimulus-to-His (S-H) interval was measured as an index of AV nodal conduction time. Atrial and ventricular monophasic action potentials were recorded using suction electrodes.

  • Drug Administration: Compounds were infused into the aortic cannula at specified concentrations.

In Vivo Electrophysiology Studies

For ranolazine, in vivo studies in anesthetized canines were conducted to evaluate its effects on the electrocardiogram (ECG).

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia and Instrumentation: Animals were anesthetized, and a standard lead II ECG was recorded.

  • Drug Administration: Ranolazine was administered intravenously.

  • Data Analysis: PR interval, QRS duration, and QT interval were measured from the ECG recordings.

Cellular Electrophysiology (Patch Clamp)

To investigate the ionic mechanisms of ranolazine, whole-cell patch-clamp studies were performed on isolated canine ventricular myocytes.[4]

  • Cell Isolation: Ventricular myocytes were isolated from canine hearts by enzymatic digestion.

  • Recording: Transmembrane currents were recorded using the whole-cell patch-clamp technique. Specific voltage protocols were applied to isolate and measure individual ionic currents, including the late sodium current (I-NaL) and the rapidly activating delayed rectifier potassium current (I-Kr).

  • Solutions: The composition of the extracellular and intracellular (pipette) solutions was controlled to isolate the currents of interest.

Signaling Pathways and Mechanisms of Action

A₁ Adenosine Receptor Signaling Pathway

This compound and adenosine exert their effects on cardiac conduction primarily through the A₁ adenosine receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in cardiomyocytes initiates a signaling cascade that ultimately leads to the observed electrophysiological changes.

A1_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol A1R A₁ Adenosine Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel GIRK Channel (IK,Ado) G_protein->K_channel activates cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel phosphorylates (activates) Ca_influx Ca_influx Ca_channel->Ca_influx decreased CVT2759 This compound (Partial Agonist) CVT2759->A1R Adenosine Adenosine (Full Agonist) Adenosine->A1R Dromotropy Dromotropy Hyperpolarization->Dromotropy decreased (slows conduction) APD APD Ca_influx->APD shortened

Caption: A₁ Adenosine Receptor Signaling in Cardiomyocytes.

Experimental Workflow for Isolated Heart Studies

The following diagram illustrates the typical workflow for assessing the cardiac effects of compounds using the Langendorff-perfused isolated heart model.

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion & Stabilization cluster_data Data Acquisition cluster_analysis Analysis Animal_Anesthesia Animal Anesthesia Heart_Excision Heart Excision Animal_Anesthesia->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Langendorff_Apparatus Mount on Langendorff Apparatus Cannulation->Langendorff_Apparatus Retrograde_Perfusion Retrograde Perfusion with Krebs-Henseleit Solution Langendorff_Apparatus->Retrograde_Perfusion Stabilization Stabilization Period Retrograde_Perfusion->Stabilization Baseline_Recording Baseline Recordings (ECG, His, MAP) Stabilization->Baseline_Recording Drug_Infusion Compound Infusion (e.g., this compound) Baseline_Recording->Drug_Infusion Post_Drug_Recording Post-Infusion Recordings Drug_Infusion->Post_Drug_Recording Data_Analysis Measure S-H Interval, Heart Rate, APD Post_Drug_Recording->Data_Analysis Dose_Response Construct Dose-Response Curves Data_Analysis->Dose_Response

Caption: Isolated Perfused Heart Experimental Workflow.

Discussion of Comparative Effects

This compound: As a partial agonist of the A₁ adenosine receptor, this compound demonstrates a more controlled and selective effect on AV nodal conduction compared to the full agonist adenosine.[1][2] In guinea pig hearts, it effectively prolongs the S-H interval without inducing high-grade AV block, a significant advantage.[1][2] Its modest effect on atrial rate and lack of effect on ventricular action potential duration further contribute to its favorable safety profile.[1][2]

Adenosine: The effects of adenosine are potent but exhibit considerable species variability, which appears to correlate with the density of A₁ adenosine receptors in the cardiac tissue.[3] Guinea pigs, with a higher receptor density, are more sensitive to the negative chronotropic and dromotropic effects of adenosine than rats and rabbits.[3] While effective in terminating supraventricular tachycardias, the powerful and sometimes unpredictable response, along with its very short half-life, can limit its therapeutic utility.

Ranolazine: Ranolazine's mechanism of action, primarily through the inhibition of the late sodium current, is distinct from that of A₁ adenosine receptor agonists.[4][8] This results in a different electrophysiological profile. In canine models, ranolazine preferentially prolongs the action potential duration in epicardial cells over M cells, an effect thought to contribute to its antiarrhythmic properties without significantly affecting heart rate or AV conduction.[4]

Conclusion

This comparative guide highlights the distinct electrophysiological profiles of this compound, adenosine, and ranolazine. This compound's partial agonism at the A₁ adenosine receptor offers a promising approach to selectively modulate AV nodal conduction with a potentially wider therapeutic window than adenosine. The species-dependent effects of adenosine underscore the importance of careful cross-species extrapolation in preclinical development. Ranolazine provides a mechanistically different alternative for the management of cardiac arrhythmias. The data and experimental context provided herein are intended to support informed decision-making in the research and development of novel antiarrhythmic therapies.

References

Head-to-head study of CVT-2759 and adenosine in a preclinical model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical profiles of CVT-2759, a partial adenosine A1 receptor agonist, and adenosine, a non-selective adenosine receptor agonist. The data presented herein is collated from various preclinical studies, offering insights into their differential effects on cardiac electrophysiology and function. This document is intended to serve as a valuable resource for researchers in cardiovascular drug discovery and development.

Executive Summary

Adenosine is a well-established therapeutic and diagnostic agent, primarily used for the termination of supraventricular tachycardias and as a vasodilator in myocardial perfusion imaging. Its utility, however, is often limited by a short half-life and a side-effect profile stemming from its non-selective activation of all four adenosine receptor subtypes (A1, A2A, A2B, and A3). This compound, in contrast, is a partial agonist with high selectivity for the A1 adenosine receptor. This selectivity offers the potential for a more targeted therapeutic effect, particularly in the context of arrhythmias, with a potentially improved side-effect profile. This guide presents a head-to-head comparison of these two agents in a preclinical setting, focusing on their anti-arrhythmic efficacy and electrophysiological effects.

Data Presentation

The following tables summarize the key quantitative data from a comparative preclinical study investigating the effects of this compound and adenosine on isoproterenol-induced arrhythmogenic events in isolated guinea pig ventricular myocytes.

Table 1: Effect on Isoproterenol-Stimulated Twitch Shortening

Treatment GroupConcentration (µM)Twitch Shortening Amplitude (% of Isoproterenol Control)
Isoproterenol (Control)0.03100%
Adenosine10No significant effect
Adenosine100Significant reduction
This compound10No significant effect
This compound100No significant effect

Table 2: Effect on Isoproterenol-Stimulated Aftercontractions

Treatment GroupConcentration (µM)Aftercontraction Amplitude (% of Isoproterenol Control)
Isoproterenol (Control)0.03100%
Adenosine10Significant reduction
Adenosine100Significant reduction
This compound10Significant reduction
This compound100Significant reduction

Experimental Protocols

Isolation of Adult Guinea Pig Ventricular Myocytes

The data presented above were generated using isolated ventricular myocytes from adult guinea pigs. The following is a generalized protocol based on standard enzymatic digestion methods.

  • Animal Preparation: Adult guinea pigs are heparinized and anesthetized.

  • Heart Excision: The heart is rapidly excised and placed in ice-cold, oxygenated, calcium-free Tyrode's solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Calcium-Free Perfusion: The heart is perfused with a calcium-free Tyrode's solution for approximately 5 minutes to wash out remaining blood and stop contractions.

  • Enzymatic Digestion: The perfusate is switched to a solution containing collagenase and protease in a low-calcium Tyrode's solution. The heart is perfused until it becomes flaccid, indicating adequate digestion.

  • Myocyte Dissociation: The ventricles are minced and gently agitated in a high-potassium, low-chloride solution to dissociate the individual myocytes.

  • Calcium Reintroduction: The calcium concentration of the cell suspension is gradually increased to physiological levels.

  • Cell Selection: Only rod-shaped, quiescent myocytes with clear striations are selected for experiments.

Electrophysiological Recordings in Isolated Myocytes
  • Cell Culture: Isolated myocytes are allowed to adhere to laminin-coated coverslips.

  • Superfusion: The myocytes are superfused with a Tyrode's solution containing isoproterenol to induce a hyperadrenergic state, leading to aftercontractions.

  • Drug Application: Adenosine or this compound is added to the superfusate at the desired concentrations.

  • Data Acquisition: Myocyte shortening and aftercontractions are measured using video edge detection or a similar technique.

Mandatory Visualizations

Signaling Pathways

The differential effects of this compound and adenosine can be attributed to their distinct receptor activation profiles and downstream signaling pathways.

Adenosine_Signaling cluster_Adenosine Adenosine (Non-selective Agonist) cluster_CVT2759 This compound (Partial A1 Agonist) cluster_downstream Downstream Effects Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs A2BR->Gs Bronchoconstriction Bronchoconstriction A2BR->Bronchoconstriction A3R->Gi A3R->Bronchoconstriction CVT2759 This compound A1R_CVT A1 Receptor CVT2759->A1R_CVT A1R_CVT->Gi Partial Activation AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition AC_activation Adenylyl Cyclase Activation Gs->AC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase Cardiac_Conduction_Slowing Slowing of AV Nodal Conduction cAMP_decrease->Cardiac_Conduction_Slowing Anti_Arrhythmic Anti-Arrhythmic Effect cAMP_decrease->Anti_Arrhythmic Coronary_Vasodilation Coronary Vasodilation cAMP_increase->Coronary_Vasodilation Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Guinea Pig Preparation Heart_Excision Heart Excision Animal_Prep->Heart_Excision Langendorff Langendorff Perfusion Heart_Excision->Langendorff Digestion Enzymatic Digestion Langendorff->Digestion Dissociation Myocyte Dissociation Digestion->Dissociation Cell_Selection Myocyte Selection Dissociation->Cell_Selection Isoproterenol Induce Hyperadrenergic State (Isoproterenol) Cell_Selection->Isoproterenol Baseline Baseline Measurement Isoproterenol->Baseline Drug_Admin Administer This compound or Adenosine Baseline->Drug_Admin Post_Drug_Measurement Post-Drug Measurement Drug_Admin->Post_Drug_Measurement Data_Collection Collect Twitch & Aftercontraction Data Post_Drug_Measurement->Data_Collection Comparison Compare Effects of This compound vs. Adenosine Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Validating the Efficacy of CVT-2759 in a Canine Model of Atrial Fibrillation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of CVT-2759, a partial adenosine A₁ receptor agonist, in a canine model of atrial fibrillation (AF). The performance of this compound is benchmarked against established antiarrhythmic drugs—amiodarone, sotalol, and dofetilide—using experimental data from canine studies. This document is intended to support further research and drug development in the field of cardiac arrhythmia.

Comparative Efficacy of Antiarrhythmic Agents in Canine Atrial Fibrillation

The following table summarizes the electrophysiological effects and efficacy of this compound (hypothesized) and comparator drugs in canine models of atrial fibrillation.

Parameter This compound (Hypothesized) Amiodarone Sotalol Dofetilide
Primary Mechanism Partial Adenosine A₁ Receptor AgonistBroad-spectrum: Blocks K⁺, Na⁺, Ca²⁺ channels; α- and β-adrenergic blocking activityβ-blocker and K⁺ channel blocker (Class III)Pure K⁺ channel blocker (IKr blocker)
Effect on Atrial Effective Refractory Period (AERP) Potential for modest prolongationSignificant prolongation[1][2]Prolongation[3]Significant prolongation[4]
Effect on AV Nodal Conduction Slowing of conductionSlowing of conductionSlowing of conductionMinimal effect
Efficacy in Terminating AF May convert AF to sinus rhythm, possibly via transient acceleration to a more organized tachycardia that then terminates.Effective in terminating persistent AF[1]Effective in reducing atrial defibrillation threshold[5][6]Highly effective in terminating pacing-induced AF[4]
Efficacy in Preventing AF Induction Potential to suppress inducibility.Effective in preventing recurrence[1]Prevents AF perpetuation[3]Highly effective in preventing reinduction[4]
Potential Adverse Effects Bradycardia, AV blockProarrhythmia, pulmonary toxicity, thyroid dysfunction, hepatic toxicity[7]Bradycardia, proarrhythmia (Torsades de Pointes)Proarrhythmia (Torsades de Pointes)[8]

Experimental Protocols

A commonly utilized and well-characterized model for these studies is the rapid atrial pacing-induced AF model in canines.

Rapid Atrial Pacing-Induced Atrial Fibrillation Model
  • Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart. Pacing and recording electrodes are sutured to the epicardial surface of the right atrium and right ventricle.

  • Induction of Atrial Fibrillation: Sustained AF is induced by rapid atrial pacing at a cycle length that captures the atrium consistently for a period of hours to weeks. This electrical remodeling leads to a substrate that can maintain AF.[1][3][4]

  • Drug Administration: Once sustained AF is established, the test compound (this compound) or a comparator drug is administered intravenously as a bolus followed by a continuous infusion.

  • Electrophysiological Studies: Throughout the experiment, various electrophysiological parameters are measured, including:

    • Atrial Effective Refractory Period (AERP)

    • Atrial Fibrillation Cycle Length (AFCL)

    • AV nodal conduction time (PR interval)

    • QT interval

  • Efficacy Assessment: The primary endpoints for efficacy are the termination of AF and the inability to re-induce AF with programmed electrical stimulation after drug administration.

Signaling Pathways and Experimental Workflow

Adenosine A₁ Receptor Signaling Pathway

Adenosine_A1_Signaling cluster_cell Atrial Myocyte CVT2759 This compound A1R Adenosine A₁ Receptor CVT2759->A1R binds Gi Gᵢ Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits IK_ACh I_K(ACh) Channel Gi->IK_ACh activates βγ subunits Ca_Channel L-type Ca²⁺ Channel Gi->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->Ca_Channel phosphorylates K_efflux K⁺ Efflux IK_ACh->K_efflux Hyperpolarization Hyperpolarization & Shortened APD K_efflux->Hyperpolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Reduced_Ca Reduced Ca²⁺ Current Ca_Influx->Reduced_Ca

Caption: Adenosine A₁ Receptor Signaling Pathway in Atrial Myocytes.

Experimental Workflow for Drug Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_induction AF Induction cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Model Canine Model Selection (e.g., Rapid Atrial Pacing) Anesthesia Anesthesia and Surgical Preparation Animal_Model->Anesthesia Instrumentation Electrode Placement for Pacing and Recording Anesthesia->Instrumentation Pacing Rapid Atrial Pacing to Induce Sustained AF Instrumentation->Pacing Baseline Baseline Electrophysiological Measurements Pacing->Baseline Drug_Admin Administer this compound or Comparator Drug (IV) Baseline->Drug_Admin EP_Measurement Repeat Electrophysiological Measurements Drug_Admin->EP_Measurement Termination Monitor for AF Termination EP_Measurement->Termination Reinduction Attempt AF Re-induction Termination->Reinduction Data_Collection Data Collection and Analysis Reinduction->Data_Collection Comparison Compare Efficacy and Electrophysiological Effects Data_Collection->Comparison

Caption: Experimental Workflow for Evaluating Antiarrhythmic Drug Efficacy.

References

Benchmarking CVT-2759 against Current Anti-Arrhythmic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CVT-2759" is not a publicly recognized anti-arrhythmic drug candidate. This guide is constructed on the assumption that this compound is a hypothetical, selective inhibitor of the cardiac late sodium current (INaL). This allows for a relevant and informative comparison against established anti-arrhythmic agents.

Introduction

The management of cardiac arrhythmias remains a significant clinical challenge, with a continuous need for novel therapeutic agents that offer improved efficacy and safety profiles. The late sodium current (INaL) has emerged as a critical target in arrhythmogenesis. Under pathological conditions such as ischemia and heart failure, an increase in INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration (APD) and promoting arrhythmias.[1][2] this compound, as a hypothesized selective INaL inhibitor, represents a targeted approach to mitigate these effects.

This guide provides a comparative analysis of this compound against established anti-arrhythmic drugs from different classes:

  • Ranolazine: A known INaL inhibitor, also affecting the delayed rectifier potassium current (IKr).[3][4]

  • Flecainide: A Class Ic anti-arrhythmic that potently blocks the peak sodium current (INa).[1]

  • Amiodarone: A Class III anti-arrhythmic with broad-spectrum effects, primarily blocking potassium channels but also affecting sodium and calcium channels.[5]

This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the comparative pharmacology, efficacy, and experimental evaluation of these agents.

Mechanism of Action

This compound and Late Sodium Current (INaL) Inhibition

This compound is postulated to selectively inhibit the late component of the sodium current without significantly affecting the peak INa. This targeted action is expected to shorten the APD in pathological conditions where INaL is enhanced, thereby reducing the risk of early afterdepolarizations (EADs) and suppressing triggered activity. By preventing sodium overload, this compound would indirectly prevent the calcium overload that is a key driver of delayed afterdepolarizations (DADs) and contractile dysfunction.[6][7]

cluster_0 Pathophysiological State cluster_1 Therapeutic Intervention Ischemia_HF Ischemia / Heart Failure Increased_INaL Increased Late I(NaL) Ischemia_HF->Increased_INaL Na_Overload Intracellular Na+ Overload Increased_INaL->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via reverse NCX) Na_Overload->Ca_Overload Arrhythmias EADs, DADs, Arrhythmias Ca_Overload->Arrhythmias This compound This compound This compound->Increased_INaL Inhibition

Mechanism of INaL Inhibition by this compound.
Comparator Mechanisms

  • Ranolazine: Primarily inhibits INaL but also blocks IKr, which can lead to a modest prolongation of the QT interval.[3][4][8]

  • Flecainide: As a Class Ic agent, it is a potent blocker of the peak INa, showing use-dependent properties. This slows cardiac conduction, leading to a widening of the QRS complex.[1][9]

  • Amiodarone: A multi-channel blocker, its primary Class III action is the inhibition of IKr, which significantly prolongs the APD and the QT interval. It also possesses Class I, II, and IV properties.[5][10]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for the comparator drugs. The data for this compound is hypothetical, based on the profile of a highly selective INaL inhibitor.

Table 1: In Vitro Potency and Selectivity (IC50 Values)
DrugPrimary TargetIC50 (Primary)Secondary TargetIC50 (Secondary)Selectivity (Peak/Late)
This compound (Hypothetical) Late INa~5 µMPeak INa>500 µM>100x
Ranolazine Late INa6-17 µM[11]Peak INa294 µM[11][12]~45x
IKr11.5 µM[4][13]
Flecainide Peak INa5.5-10.7 µM[14][15]RyR2-N/A
Amiodarone IKr (K+ channels)Not specifiedINa, ICa-LNot specifiedN/A
Table 2: Electrophysiological Effects
DrugEffect on APDEffect on QRS DurationEffect on QT Interval
This compound (Hypothetical) Shortens in pathological statesNo significant changeMinimal to no change
Ranolazine Net effect is slight prolongationNo significant changeModest prolongation (2-6 ms)[6][8]
Flecainide VariableSignificant, rate-dependent increase[16][17][18][19]Prolonged due to QRS widening[17]
Amiodarone Significant prolongationModest increaseSignificant prolongation[10][20]
Table 3: Clinical Efficacy in Atrial Fibrillation (AF)
DrugEfficacy in Preventing AF RecurrenceNotes
This compound (Hypothetical) Potentially high, especially in AF associated with underlying pathologyExpected to have a better safety profile due to high selectivity.
Ranolazine Borderline significance in preventing recurrence post-cardioversion (RAFFAELLO trial).[21][22] May reduce AF burden in post-ACS patients.[23]Efficacy appears modest as monotherapy.
Flecainide Effective for pharmacological cardioversion and maintenance of sinus rhythm.[24][25] Conversion/no recurrence rate of 52% as monotherapy in one study.[26][27]Pro-arrhythmic risk in patients with structural heart disease.[24][25]
Amiodarone Highly effective; superior to Class I agents in preventing recurrence.[28] AF recurrence of 35% vs. 63% for propafenone/sotalol in one study.[28]Significant long-term toxicity limits its use.[29]

Experimental Protocols

In Vitro Evaluation: Whole-Cell Patch Clamp for INaL

This protocol is used to measure the effect of a compound on the late sodium current in isolated cardiomyocytes or cell lines expressing the human cardiac sodium channel (Nav1.5).

Methodology:

  • Cell Preparation: HEK293 cells stably expressing human Nav1.5 are cultured and prepared for electrophysiological recording.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., CytoPatch™ 2).[30][31]

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -100 mV to ensure availability of sodium channels.

    • A depolarizing pulse to -10 mV for a duration of 300 ms is applied at a frequency of 0.33 Hz.[30][31]

  • Data Acquisition:

    • The peak sodium current (INaP) is measured at the beginning of the depolarizing pulse.

    • The late sodium current (INaL) is measured as the average current during the last 100 ms of the 300 ms pulse.[30][31]

  • Compound Application: The test compound (e.g., this compound) is perfused at increasing concentrations to determine the dose-dependent inhibition of INaL. Tetrodotoxin (TTX) can be used as a control to define and subtract the non-Nav1.5 current.

cluster_0 Experimental Workflow Cell_Culture Cell Culture (HEK293 with Nav1.5) Patching Achieve Whole-Cell Configuration Cell_Culture->Patching Repeat at different concentrations Holding Set Holding Potential (-100 mV) Patching->Holding Repeat at different concentrations Depolarize Apply Depolarizing Pulse (-10 mV for 300ms) Holding->Depolarize Repeat at different concentrations Measure Measure Peak I(Na) and Late I(NaL) Depolarize->Measure Repeat at different concentrations Apply_Drug Apply this compound Measure->Apply_Drug Repeat at different concentrations Analyze Analyze Dose-Response and Calculate IC50 Measure->Analyze Apply_Drug->Measure Repeat at different concentrations

Workflow for Patch Clamp Analysis.
In Vivo Evaluation: Animal Model of Atrial Fibrillation

Inducing atrial fibrillation in animal models is crucial for evaluating the in vivo efficacy of anti-arrhythmic drugs.

Methodology (Canine Model):

  • Animal Preparation: A healthy adult mongrel dog is anesthetized, and the heart is exposed via a thoracotomy.

  • Electrophysiology Catheter Placement: Multipolar electrode catheters are placed in the right atrium for pacing and recording.

  • AF Induction Protocol:

    • Rapid Atrial Pacing: The atrium is paced at a high frequency (e.g., 400-600 bpm) for a sustained period. This can lead to electrical and structural remodeling, making the atria more susceptible to AF.[32][33]

    • Vagal Stimulation and Epinephrine Infusion: In an alternative acute model, AF can be induced by combining vagal nerve stimulation with an infusion of epinephrine.[32][33]

  • Drug Administration: Once a stable and reproducible AF episode is induced, the test compound (this compound) or a comparator drug is administered intravenously.

  • Efficacy Assessment: The primary endpoints are the time to conversion to sinus rhythm and the duration of sinus rhythm maintained post-conversion. The atrial effective refractory period (AERP) can also be measured before and after drug administration.

Conclusion and Future Perspectives

A selective INaL inhibitor like the hypothetical this compound holds significant promise as an anti-arrhythmic agent. By targeting a current that is pathologically enhanced, it offers the potential for high efficacy with a reduced risk of the adverse effects associated with broader spectrum anti-arrhythmics.

  • Compared to Ranolazine: this compound's higher selectivity would likely translate to a more favorable safety profile, with minimal to no effect on the QT interval, reducing the risk of pro-arrhythmia.

  • Compared to Flecainide: this compound would not significantly slow conduction, avoiding the QRS widening and the associated pro-arrhythmic risk in patients with structural heart disease.

  • Compared to Amiodarone: this compound would offer a much more targeted mechanism of action, avoiding the extensive off-target effects and long-term organ toxicity associated with amiodarone.

Further preclinical and clinical studies would be necessary to validate the therapeutic potential of a selective INaL inhibitor like this compound. Key areas of investigation should include its efficacy in various arrhythmia models, a thorough safety pharmacology assessment, and ultimately, randomized controlled trials in patient populations with atrial and ventricular arrhythmias.

cluster_0 Vaughan Williams Classification cluster_1 Class I Subtypes ClassI Class I (Sodium Channel Blockers) ClassII Class II (Beta Blockers) ClassIII Class III (Potassium Channel Blockers) ClassIV Class IV (Calcium Channel Blockers) Ia Ia Ib Ib Ic Ic Ic->ClassI Flecainide Flecainide Flecainide->Ic Amiodarone Amiodarone Amiodarone->ClassIII Ranolazine_CVT Ranolazine / this compound Other Other Mechanisms (e.g., Late I-Na) Ranolazine_CVT->Other

Classification of Compared Drugs.

References

Replicating key preclinical findings for CVT-2759

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for preclinical findings, experimental protocols, and related data for a compound designated as CVT-2759 have yielded no specific results. Publicly available scientific literature and databases do not appear to contain information pertaining to a drug or research compound with this identifier.

The search results were primarily associated with unrelated topics such as:

  • Cerebral Venous Thrombosis (CVT): A medical condition related to blood clots in the brain's venous sinuses.

  • CV Therapeutics: A biopharmaceutical company that has worked on compounds such as CVT-510 for atrial arrhythmias.

  • Cytoplasm to Vacuole Targeting (Cvt) Pathway: A cellular process in yeast related to autophagy.

Without any foundational preclinical data on this compound, it is not possible to generate the requested "Comparison Guides," including data tables, experimental protocols, and visualizations. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and illustrating signaling pathways—are entirely dependent on the availability of initial scientific findings.

Therefore, the creation of a comparison guide for this compound cannot proceed until relevant preclinical studies are publicly accessible.

Independent Validation of a Cvt Pathway Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a pharmacological agent designated "CVT-2759." The following guide is a hypothetical framework for the independent validation of a putative modulator of the Cytoplasm-to-Vacuole Targeting (Cvt) pathway, a key selective autophagy process in yeast. This guide uses a placeholder, "Compound X," to illustrate the data, protocols, and analyses that would be required for such a validation.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of selective autophagy. It provides a comparative framework, including experimental protocols and data presentation formats, for assessing the activity and selectivity of novel compounds targeting the Cvt pathway.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes hypothetical quantitative data for "Compound X" in comparison to known modulators of autophagy. Rapamycin serves as a positive control for autophagy induction, while 3-Methyladenine (3-MA) is a common inhibitor of the upstream PI3K complex involved in autophagosome formation.

CompoundTarget PathwayAssay TypeReadoutIC50 / EC50 (µM)Selectivity Notes
Compound X Cvt Pathway (Selective Autophagy)Ape1 MaturationInhibition of prApe1 to mApe1 conversion0.5 (IC50)High selectivity for Cvt pathway over general autophagy.
GFP-Atg8 ProcessingNo significant change in GFP cleavage> 50 (IC50)Does not significantly impact bulk autophagy at active concentrations.
Rapamycin General Autophagy (via mTOR inhibition)Ape1 MaturationPotentiation of prApe1 to mApe1 conversion0.1 (EC50)Broad-spectrum autophagy inducer.
GFP-Atg8 ProcessingIncreased GFP cleavage0.05 (EC50)Induces both selective and non-selective autophagy.
3-Methyladenine (3-MA) General Autophagy (PI3K inhibition)Ape1 MaturationInhibition of prApe1 to mApe1 conversion10 (IC50)Non-selective inhibitor of early-stage autophagy.
GFP-Atg8 ProcessingInhibition of GFP cleavage5 (IC50)Affects multiple PI3K-dependent pathways.

Experimental Protocols

Detailed methodologies for the key assays cited in the data table are provided below.

Ape1 Maturation Assay via Western Blotting

This assay quantitatively assesses the activity of the Cvt pathway by measuring the conversion of the precursor form of aminopeptidase I (prApe1) to its mature form (mApe1) in the yeast vacuole.

a. Yeast Culture and Treatment:

  • Culture Saccharomyces cerevisiae strains (e.g., wild-type BY4741) in nutrient-rich medium (YPD) to mid-log phase (OD600 ≈ 1.0).

  • Inoculate fresh YPD cultures and treat with a range of concentrations of "Compound X," rapamycin (positive control), 3-MA (negative control), or vehicle (e.g., DMSO).

  • Incubate the cultures for 4-6 hours at 30°C with shaking.

b. Protein Extraction:

  • Harvest 10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with distilled water.

  • Resuspend the pellet in 200 µL of lysis buffer (e.g., 0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% β-mercaptoethanol) and incubate at 90°C for 10 minutes.

  • Add 5 µL of 4 M acetic acid and vortex.

  • Centrifuge at 16,000 x g for 10 minutes to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new tube. Determine protein concentration using a BCA assay.

c. Western Blotting:

  • Load 20-30 µg of total protein per lane on a 10% SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Ape1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands corresponding to prApe1 (~61 kDa) and mApe1 (~50 kDa) using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. The ratio of mApe1 to total Ape1 (prApe1 + mApe1) is used to determine Cvt pathway activity.

GFP-Atg8 Processing Assay via Fluorescence Microscopy

This assay is used to assess general (bulk) autophagy. It visualizes the delivery of GFP-tagged Atg8 to the vacuole, where the Atg8 moiety is degraded while the GFP remains relatively stable. An accumulation of free GFP in the vacuole indicates active autophagy.

a. Yeast Culture and Staining:

  • Culture a yeast strain expressing GFP-Atg8 from its endogenous promoter in a synthetic defined (SD) medium to mid-log phase.

  • To visualize the vacuolar membrane, stain the cells with FM4-64 (e.g., 16 µM for 15 minutes), followed by a wash and a 30-minute chase in fresh medium.

  • Treat the cells with "Compound X" or control compounds as described in the Ape1 maturation assay protocol. To induce bulk autophagy, cells can be transferred to a nitrogen-starvation medium (SD-N) as a positive control.

b. Sample Preparation and Microscopy:

  • Harvest a small volume of the cell culture.

  • Mount the cells on a microscope slide.

  • Observe the cells using a fluorescence microscope equipped with filters for GFP and FM4-64.

c. Image Analysis:

  • Capture images of multiple fields of view for each treatment condition.

  • Assess the localization of the GFP signal. In untreated cells under nutrient-rich conditions, GFP-Atg8 appears as a few faint puncta.

  • In cells with induced bulk autophagy, a diffuse GFP signal will accumulate within the vacuole (co-localized with the FM4-64 signal).

  • Quantify the percentage of cells showing vacuolar GFP accumulation for each condition to determine the effect of the compound on bulk autophagy.

Mandatory Visualization

The following diagrams illustrate the Cvt signaling pathway and a generalized workflow for the validation of a Cvt pathway modulator.

Cvt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_vesicle_formation Vesicle Formation cluster_vacuole Vacuole prApe1 prApe1 (precursor) Ape1_complex Ape1 Complex (Oligomer) prApe1->Ape1_complex Oligomerization Cvt_complex Cvt Complex Ape1_complex->Cvt_complex Atg19 Atg19 (Receptor) Atg19->Cvt_complex PAS PAS (Phagophore Assembly Site) Cvt_complex->PAS Transport Atg11 Atg11 (Scaffold) Atg11->PAS Phagophore Phagophore (Isolation Membrane) PAS->Phagophore Nucleation Cvt_vesicle Cvt Vesicle (Double Membrane) Phagophore->Cvt_vesicle Sequestration Atg8 Atg8-PE Atg8->Phagophore Cvt_body Cvt Body (Single Membrane) Cvt_vesicle->Cvt_body Fusion Vacuole_lumen Vacuolar Lumen mApe1 mApe1 (mature) Cvt_body->mApe1 Breakdown & Maturation

Caption: The Cvt signaling pathway in yeast.

Experimental_Workflow start Hypothesis: Compound X modulates the Cvt pathway primary_screen Primary Screen: Ape1 Maturation Assay (Western Blot) start->primary_screen dose_response Dose-Response Analysis (Calculate IC50) primary_screen->dose_response selectivity_assay Selectivity Assay: GFP-Atg8 Processing (Microscopy) dose_response->selectivity_assay data_analysis Data Analysis & Comparison selectivity_assay->data_analysis conclusion Conclusion: Pharmacological profile of Compound X data_analysis->conclusion

Caption: Experimental workflow for validating a Cvt pathway modulator.

Safety Operating Guide

Proper Disposal Procedures for CVT-2759: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for the novel adenosine A2A receptor antagonist, CVT-2759. Given the limited public information on this specific compound, this guide emphasizes a systematic approach based on established principles of laboratory safety and chemical waste management.

Immediate Safety and Logistical Information

Researchers handling this compound must adhere to the following core safety principles:

  • Segregation of Waste: Never mix different types of chemical waste.[1] Keep this compound waste separate from other chemical streams to avoid unintended reactions and to ensure proper disposal.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the chemical name ("this compound"), concentration, and any known hazards.[2][3]

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.

Step-by-Step Disposal Protocol

The following procedural guidance outlines the steps for the safe disposal of this compound.

  • Characterize the Waste: Determine the physical and chemical properties of the this compound waste. This includes its form (solid, liquid), concentration, and any solvents or other chemicals present in the waste stream.

  • Assess Hazards: Based on available data (e.g., from the SDS or internal studies), identify the potential hazards associated with this compound. As an adenosine A2A receptor antagonist, it should be handled as a biologically active compound.[4][5][6][7]

  • Consult Institutional and Regulatory Guidelines: Familiarize yourself with your institution's specific chemical waste disposal procedures and local, state, and federal regulations.[3][8] These regulations will dictate the ultimate disposal method.

  • Select Appropriate Waste Container: Choose a waste container that is compatible with the chemical properties of this compound waste.[3] The container must be in good condition and have a secure lid.

  • Package and Label for Disposal:

    • For solid waste (e.g., contaminated gloves, bench paper), place it in a designated, labeled solid waste container.

    • For liquid waste (e.g., solutions containing this compound), use a labeled, leak-proof container. Do not fill the container to more than 80% capacity to allow for expansion.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, neutralized, and decontaminated waste streams.[3][8][9]

Quantitative Data Summary

Since specific quantitative data for this compound is not publicly available, researchers should complete the following table with information from the manufacturer-provided SDS or internal analysis. This will aid in a comprehensive risk assessment and proper disposal classification.

PropertyValueSource (e.g., SDS Section)
Physical Properties
Physical Statee.g., Solid, Liquid
Appearancee.g., White powder, Clear liquid
Odore.g., Odorless, Characteristic
Solubilitye.g., Soluble in water, ethanol
Hazard Information
Acute Toxicity (Oral)e.g., LD50 (rat)
Acute Toxicity (Dermal)e.g., LD50 (rabbit)
Acute Toxicity (Inhalation)e.g., LC50 (rat)
Skin Corrosion/Irritatione.g., Non-irritant, Corrosive
Eye Damage/Irritatione.g., Non-irritant, Severe irritant
Disposal Considerations
RCRA Hazardous Waste Codee.g., D001, U-Listed, P-Listed

Experimental Protocol for Determining Disposal Method

For novel compounds like this compound where disposal information may be limited, the following experimental workflow should be followed in consultation with your EHS department:

  • Information Gathering:

    • Obtain the SDS from the manufacturer.

    • Review the scientific literature for information on the chemical class (adenosine A2A receptor antagonists) to understand potential hazards and reactivity.[4][5][6][7]

  • Hazard Assessment:

    • Evaluate the toxicological data.

    • Assess the physical hazards (flammability, reactivity).

    • Determine if the compound meets the criteria for a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

  • Waste Stream Identification:

    • Identify all sources of this compound waste in the laboratory (e.g., unused stock, contaminated labware, experimental solutions).

  • Segregation and Containment:

    • Establish separate, clearly labeled waste containers for each type of this compound waste.

  • Consultation and Verification:

    • Present the gathered information and proposed disposal plan to the institutional EHS officer.

    • Receive confirmation of the correct hazardous waste codes and disposal procedures.

  • Documentation:

    • Maintain detailed records of all waste generated, including amounts, dates, and disposal methods.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

Chemical_Disposal_Workflow A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (Toxic, Flammable, Corrosive, Reactive) B->C D Is it a RCRA Hazardous Waste? C->D E Segregate into Labeled Hazardous Waste Container D->E Yes G Is it Non-Hazardous? D->G No F Consult Institutional EHS for Pickup E->F J End: Proper Disposal F->J H Can it be Neutralized or Decontaminated? G->H H->E No I Follow EHS-Approved Protocol for Non-Hazardous Disposal (e.g., Drain, Regular Trash) H->I Yes I->J

References

Personal protective equipment for handling CVT-2759

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for CVT-2759 was not found in the public domain. The following guidance is based on general laboratory safety protocols for handling solid, non-hazardous research-grade chemical compounds and should be supplemented by institution-specific safety procedures.

This compound is a partial agonist of A1 adenosine receptors and is intended for research use only in the study of conditions such as cardiac arrhythmias. As with any chemical compound, proper handling and safety precautions are essential to ensure the well-being of laboratory personnel and the integrity of the research.

I. Compound Information and Properties

This compound is a solid powder that is stable under ambient temperatures for shipping and short-term storage. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area.

Property Information
Chemical Name N-((3R)-tetrahydro-3-furanyl)-Adenosine, 5'-(ethylcarbamate)
CAS Number 342419-10-7
Molecular Formula C17H24N6O6
Appearance Solid powder
Primary Use Research on cardiac arrhythmias
Mechanism of Action Partial A1 Adenosine Receptor Agonist
Shipping Condition Shipped under ambient temperature as non-hazardous chemical

II. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure safety.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: While not generally required for handling small quantities of non-volatile solids, a dust mask or respirator may be appropriate if there is a risk of generating airborne particles.

III. Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Experimental Use cluster_disposal Waste Disposal receiving Receive Shipment storage Store in Cool, Dry, Well-Ventilated Area receiving->storage Inspect Integrity weighing Weigh Compound in Designated Area storage->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Conduct Experiment (e.g., cell culture, animal model) dissolving->experiment waste_collection Collect Waste (solid and liquid) experiment->waste_collection waste_disposal Dispose According to Institutional Guidelines waste_collection->waste_disposal

Caption: General workflow for handling research chemicals.

IV. First Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

V. Disposal Plan

All waste materials containing this compound should be handled and disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.

  • Solid Waste: Collect in a designated, labeled container.

  • Liquid Waste: Collect in a labeled, sealed container. Avoid mixing with incompatible waste streams.

VI. Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the public domain. Researchers should develop specific protocols based on their experimental objectives, consulting relevant literature on A1 adenosine receptor agonists and in vitro/in vivo models of cardiac arrhythmias.

VII. Mechanism of Action: A1 Adenosine Receptor Agonism

This compound acts as a partial agonist at the A1 adenosine receptor. In the heart, activation of this receptor is known to have a cardioprotective effect. The general signaling pathway is initiated by the binding of the agonist to the A1 receptor, a G-protein coupled receptor.

CVT2759 This compound (Agonist) A1R A1 Adenosine Receptor (GPCR) CVT2759->A1R Binds to G_protein Gαi/o and Gβγ Subunits A1R->G_protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (e.g., ↓ cAMP, K+ channel modulation) Effector->Response Leads to

Caption: Simplified A1 adenosine receptor signaling pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.